Prontosil
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQGOCHXSPKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145608, DTXSID70871587 | |
| Record name | Sulfamidochrysoidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,4-Diaminophenyl)diazenyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-12-8 | |
| Record name | Prontosil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamidochrysoidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamidochrysoidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(2,4-diaminophenyl)azo]benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMIDOCHRYSOIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64Q9N6Q6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prontosil discovery and timeline of development
An In-depth Technical Guide to the Discovery and Development of Prontosil
Abstract
This document provides a comprehensive technical overview of the discovery and development of this compound, the first commercially available synthetic antibacterial agent. It details the key scientific milestones, experimental protocols, and the elucidation of its mechanism of action that ushered in the era of sulfa drugs. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed historical and scientific perspective on this landmark chemotherapeutic agent.
Discovery and Development Timeline
The journey of this compound from a chemical dye to a life-saving drug involved several key phases over nearly three decades. Initially synthesized as part of a broad industrial chemistry program, its therapeutic potential was uncovered through systematic biological screening.
The timeline began with the synthesis of key chemical precursors long before their biological significance was understood. In 1908, Austrian chemistry student Paul Gelmo first synthesized p-aminobenzenesulfonamide (sulfanilamide) as part of his doctoral thesis.[1] At IG Farben's Bayer laboratories in Germany, a dedicated program led by Heinrich Hörlein aimed to find dyes with antibacterial properties.[2] Within this program, chemists Josef Klarer and Fritz Mietzsch synthesized a red azo dye, 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide, later named this compound Rubrum.[1][2]
The crucial discovery of its antibacterial effect was made in late 1932 by pathologist Gerhard Domagk.[1] Tasked with screening new compounds, Domagk found that this compound, while inert in vitro, showed remarkable efficacy against systemic Streptococcus pyogenes infections in mice.[3] Despite the groundbreaking results, the findings were not published until February 15, 1935, in a series of articles in Deutsche Medizinische Wochenschrift.[4] This delay allowed for further testing and, notably, the successful, desperate use of the drug to save Domagk's own daughter from a severe streptococcal infection.[4][5]
The 1935 publication spurred international research. At the Pasteur Institute in Paris, a team including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti investigated the drug's paradoxical in vivo activity. By late 1935, they demonstrated that this compound was a prodrug, metabolized in the body to the active, colorless compound sulfanilamide (B372717).[6] This discovery was a pivotal moment in pharmacology.
Clinical validation followed swiftly. In 1936, Leonard Colebrook in London provided definitive clinical evidence of this compound's efficacy in treating puerperal fever, a common and deadly postpartum streptococcal infection.[6][7][8] For his discovery of this compound's antibacterial effects, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced by the Nazi regime to decline it at the time and only received the medal in 1947.[4]
Key Experimental Protocols
The development of this compound was underpinned by rigorous experimental work. The following protocols represent the foundational studies that established its efficacy and mechanism.
Domagk's Initial In Vivo Efficacy Study (1932)
This pivotal experiment demonstrated the life-saving potential of this compound in a murine model of sepsis.
-
Objective: To determine if this compound has a therapeutic effect on systemic bacterial infections in a living organism.
-
Model: Mice infected with a lethal dose of hemolytic Streptococcus pyogenes.[3]
-
Methodology:
-
Infection: A virulent strain of Streptococcus pyogenes was administered to 26 mice via intraperitoneal injection. The dose was predetermined to be lethal.[4]
-
Grouping: The mice were divided into a treatment group (n=12) and a control group (n=14).[9]
-
Treatment: The treatment group received a single, large oral dose of this compound via a stomach tube shortly after infection.[9][10] The control group received no treatment.
-
Observation: Both groups were monitored for survival over several days.
-
-
Results: All 12 mice in the this compound-treated group survived the infection. All 14 mice in the untreated control group died within four days.[4][10] This stark contrast provided the first evidence of this compound's powerful chemotherapeutic action.
Colebrook's Puerperal Fever Studies (1936)
Leonard Colebrook's work provided crucial clinical validation and further animal data, including specific dosages.
-
Objective: To confirm the efficacy of this compound against hemolytic streptococci in both animal models and human patients with puerperal fever.
-
Animal Study Protocol:
-
Model: Mice infected with lethal doses of streptococci isolated from puerperal fever cases.[11]
-
Treatment: One group of mice was injected with 7.5 mg of this compound one and a half hours post-infection, with subsequent daily doses for six days.[11]
-
Results: The survival rate for this compound-treated mice was significantly higher (64-70%) compared to untreated controls.[11]
-
-
Human Clinical Study Protocol:
-
Population: Patients with puerperal fever caused by hemolytic streptococcus at Queen Charlotte's Hospital, London.[10]
-
Treatment: Patients were treated with both oral this compound and injections of a soluble form, this compound Solubile.[10]
-
Data Collection: Mortality rates were recorded and compared with historical control data from the same hospital in the years immediately preceding the introduction of this compound.
-
This compound Synthesis Protocol
The synthesis of this compound involves a two-step diazotization and azo coupling reaction.
-
Objective: To synthesize 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide (this compound).
-
Reactants: Sulfanilamide (p-aminobenzenesulfonamide), sodium nitrite (B80452), hydrochloric acid, m-phenylenediamine (B132917), sodium acetate (B1210297).[12]
-
Methodology:
-
Diazotization: An acidic solution of sulfanilamide is prepared in aqueous HCl. The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt (4-sulfamoylbenzenediazonium chloride).[12]
-
Azo Coupling: A separate solution of m-phenylenediamine in aqueous sodium acetate is prepared. The cold diazonium salt solution is slowly added to the m-phenylenediamine solution.[12]
-
Precipitation: The pH is adjusted to approximately 8.0 with sodium bicarbonate to facilitate the precipitation of the crude this compound product.[12]
-
Purification: The crude red solid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent like an ethanol-water mixture.[12]
-
Mechanism of Action: From Prodrug to Pathway Inhibitor
The initial observation that this compound was active in vivo but not in vitro was a critical scientific puzzle. The solution, discovered by the Tréfouël team at the Pasteur Institute, was the concept of the prodrug.
-
Metabolic Activation: Inside the host organism, this compound's azo bond (-N=N-) is cleaved by reductases, particularly azoreductases present in the liver and gut microbiota.[6][13][14] This metabolic reduction splits the molecule, releasing the therapeutically active component, sulfanilamide.[15]
-
Competitive Inhibition: Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA).[13] PABA is an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes a critical step in the biosynthesis of folic acid.
-
Folic Acid Synthesis Disruption: By competitively binding to the active site of DHPS, sulfanilamide blocks the synthesis of dihydropteroate, thereby halting the entire folic acid pathway.[13]
-
Selective Toxicity: Bacteria must synthesize their own folic acid to produce nucleotides for DNA replication and repair. In contrast, humans and other mammals lack this pathway and acquire folic acid (as folate) from their diet. This fundamental metabolic difference accounts for the selective toxicity of sulfa drugs, which harm bacteria without affecting the host.
Quantitative Data Summary
The early studies on this compound provided clear quantitative evidence of its efficacy, particularly in reducing mortality from severe bacterial infections.
Table 1: Domagk's Initial Murine Sepsis Experiment (1932)
| Group | Treatment | No. of Mice | Outcome | Survival Rate |
| 1 | This compound (single oral dose) | 12 | All survived | 100% |
| 2 | None (Control) | 14 | All died within 4 days | 0% |
| Data sourced from multiple accounts of Domagk's 1935 publication.[4][9] |
Table 2: Colebrook & Kenny's Puerperal Fever Clinical Study (1936)
| Time Period | Treatment | No. of Patients | No. of Deaths | Fatality Rate |
| 1931-1934 | Pre-Prontosil (Historical Control) | 76 | 19 | ~25% |
| 1936 (Initial Trial) | This compound | 38 | 3 | 8% |
| 1936 (Extended Trial) | This compound | 64 (total) | 3 (total) | 4.7% |
| Data adapted from Colebrook's 1936 publications in The Lancet.[10] |
Conclusion
The discovery of this compound represents a watershed moment in the history of medicine. It was the first systemic chemotherapeutic agent to effectively combat bacterial infections, directly leading to the development of the entire class of sulfonamide drugs. The research journey, from the initial screening of dyes to the elucidation of its prodrug nature and specific enzymatic target, established a new paradigm for rational drug discovery. The principles of in vivo testing, metabolic activation, and competitive inhibition, all central to the this compound story, remain fundamental concepts in pharmacology and drug development today. While largely replaced by more modern antibiotics, this compound's legacy is its role as the "magic bullet" that launched the antibiotic revolution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]
- 3. researchopenworld.com [researchopenworld.com]
- 4. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 5. History of Chemotherapy and Antimicrobial Discovery | Microbiology [courses.lumenlearning.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. jameslindlibrary.org [jameslindlibrary.org]
- 8. Leonard Colebrook (1883–1967) | Embryo Project Encyclopedia [embryo.asu.edu]
- 9. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]
- 10. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 12. studycorgi.com [studycorgi.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Dawn of a Chemotherapeutic Era: A Technical Guide to the Prodrug Mechanism of Prontosil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and mechanism of action of Prontosil, the first commercially viable synthetic antibacterial agent. We will delve into the pivotal experiments that unraveled its function as a prodrug, the enzymatic bioactivation process, and the molecular basis of its therapeutic effect. This document serves as a comprehensive resource, providing historical context, detailed experimental insights, and quantitative data to illuminate the foundational principles of prodrug design and antimicrobial chemotherapy established by this groundbreaking molecule.
Executive Summary
This compound, a red azo dye, marked a paradigm shift in medicine by demonstrating that a synthetic compound could effectively treat systemic bacterial infections. Initially observed to be potent in vivo but inert in vitro, its mechanism of action was a puzzle that, once solved, laid the groundwork for the development of the entire class of sulfonamide antibiotics. This guide will detail the bioactivation of this compound to its active metabolite, sulfanilamide (B372717), and the subsequent inhibition of bacterial folic acid synthesis, a classic example of competitive antagonism. The discovery of this compound's prodrug nature was a landmark in pharmacology, establishing a concept that remains central to modern drug development.
The Enigma of this compound: In Vivo Efficacy vs. In Vitro Inactivity
The story of this compound begins in the early 1930s at the Bayer laboratories of IG Farben in Germany. Gerhard Domagk, a pathologist and bacteriologist, was systematically screening synthetic dyes for antibacterial properties. In 1932, a red azo dye, later named this compound rubrum, showed remarkable efficacy in protecting mice from lethal infections with Streptococcus pyogenes.[1][2][3] However, the compound exhibited no antibacterial activity when tested against the same bacteria in laboratory cultures (in vitro).[4][5] This stark discrepancy was a critical clue that this compound itself was not the antibacterial agent but was converted into an active form within the living organism.[4]
Key Experimental Evidence
The foundational experiments that established this compound as a prodrug were conducted by Domagk and later elucidated by Jacques and Thérèse Tréfouël at the Pasteur Institute in Paris.
Domagk's Mouse Protection Studies (c. 1932-1935): These experiments demonstrated the life-saving potential of this compound in vivo.
Tréfouëls' Elucidation of the Active Metabolite (1935): The French research team hypothesized that this compound was metabolized in the body. Their work identified sulfanilamide, a colorless compound, as the true antibacterial agent.[6][7] They showed that sulfanilamide was effective both in vivo and, crucially, in vitro, explaining the initial puzzle of this compound's activity profile.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early research on this compound and sulfanilamide.
Table 1: Comparative Efficacy of this compound and Sulfanilamide in the Treatment of Puerperal Fever
| Treatment Group | Number of Cases | Deaths | Fatality Rate (%) |
| Pre-Prontosil (Historical Control 1) | 38 | 10 | 26.3 |
| Pre-Prontosil (Historical Control 2) | 38 | 9 | 23.7 |
| This compound | 38 | 3 | 8.0 |
| Total Treated with this compound | 64 | 8 | 4.7 |
| Untreated (Historical Control) | 76 | 19 | 25.0 |
Data adapted from the clinical trials conducted by Leonard Colebrook and Meave Kenny in 1936 on puerperal fever caused by hemolytic streptococci.[8]
Table 2: In Vitro Susceptibility of Streptococcus pyogenes to Sulfonamides
| Sulfonamide | MIC Range (µg/mL) |
| Sulfanilamide (Susceptible Strains) | <2 |
| Sulfathiazole (Susceptible Strains) | <2 |
| Sulfaisodimidine (Resistant Strains) | >512 |
MIC (Minimum Inhibitory Concentration) data for susceptible and resistant strains of S. pyogenes. Data compiled from historical and retrospective studies.[9]
Experimental Protocols
While the original publications from the 1930s often lack the detailed step-by-step format of modern protocols, the following sections reconstruct the methodologies based on available information.
Domagk's Mouse Protection Test for this compound Efficacy
Objective: To determine the in vivo antibacterial activity of this compound against a lethal Streptococcus pyogenes infection in mice.
Materials:
-
A virulent strain of Streptococcus pyogenes isolated from a human patient.
-
Healthy mice of a consistent strain and weight.
-
This compound rubrum solution for oral administration.
-
Sterile culture medium for bacterial growth.
-
Syringes and gavage needles.
Methodology:
-
Inoculum Preparation: A culture of S. pyogenes was grown in a suitable liquid medium to a high density.
-
Determination of Lethal Dose: Serial dilutions of the bacterial culture were injected intraperitoneally into mice to determine the minimum lethal dose (MLD), the lowest dose that resulted in 100% mortality within a specified timeframe (e.g., 4 days).
-
Infection of Experimental Animals: A cohort of mice was infected intraperitoneally with a bacterial dose significantly higher than the MLD (e.g., 10 times the MLD) to ensure a robust infection model.
-
Treatment Administration:
-
Control Group: A subset of the infected mice received no treatment.
-
Treatment Group: The remaining infected mice were administered a single dose of this compound rubrum orally via a stomach tube approximately 1.5 hours after infection.
-
-
Observation and Data Collection: All mice were observed over several days, and the primary endpoint was survival. The number of surviving and deceased animals in each group was recorded daily.
Expected Outcome: A significantly higher survival rate in the this compound-treated group compared to the untreated control group, demonstrating the in vivo efficacy of the compound.[1][2]
Tréfouëls' Investigation of this compound Metabolism
Objective: To determine if this compound is metabolized to an active antibacterial compound in vivo.
Materials:
-
This compound rubrum.
-
Sulfanilamide (p-aminobenzenesulfonamide).
-
Cultures of Streptococcus pyogenes.
-
Laboratory animals (e.g., rabbits or mice).
-
In vitro culture plates with suitable growth medium.
-
Equipment for chemical extraction and analysis of metabolites from urine and tissues.
Methodology:
-
In Vitro Testing: The antibacterial activity of both this compound and sulfanilamide was tested against S. pyogenes in culture. This was likely done by observing the inhibition of bacterial growth on agar (B569324) plates or in liquid broth containing various concentrations of the compounds.
-
In Vivo Administration and Metabolite Isolation:
-
This compound was administered to laboratory animals.
-
Urine and tissue samples were collected from the treated animals.
-
Chemical extraction and analysis techniques were employed to isolate and identify metabolites of this compound. This led to the identification of sulfanilamide.
-
-
In Vivo Efficacy of Sulfanilamide: The antibacterial efficacy of sulfanilamide was tested in the mouse protection model, following a similar protocol to Domagk's experiments.
-
Comparative Analysis: The results of the in vitro and in vivo experiments for both this compound and sulfanilamide were compared.
Expected Outcome:
-
This compound is inactive in vitro, while sulfanilamide is active in vitro.
-
Sulfanilamide can be isolated from the urine and tissues of animals treated with this compound.
-
Sulfanilamide demonstrates comparable in vivo efficacy to this compound in the mouse protection model.[7]
Broth Microdilution for MIC Determination of Sulfanilamide
Objective: To determine the minimum inhibitory concentration (MIC) of sulfanilamide against Streptococcus pyogenes.
Materials:
-
Sulfanilamide powder.
-
Sterile cation-adjusted Mueller-Hinton broth (or other suitable broth).
-
A pure culture of S. pyogenes.
-
Sterile 96-well microtiter plates.
-
Pipettes and sterile tips.
-
Incubator.
-
Spectrophotometer or plate reader.
Methodology:
-
Preparation of Sulfanilamide Stock Solution: A stock solution of sulfanilamide was prepared in a suitable solvent and then diluted in the broth to twice the highest concentration to be tested.
-
Serial Dilutions: 100 µL of sterile broth was added to all wells of a 96-well plate. 100 µL of the 2x sulfanilamide stock solution was added to the first column of wells. A serial two-fold dilution was then performed across the plate by transferring 100 µL from one column to the next, mixing thoroughly at each step.
-
Inoculum Preparation: A standardized inoculum of S. pyogenes was prepared to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: 5 µL of the standardized bacterial suspension was added to each well (except for a sterility control well).
-
Incubation: The plate was incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC was determined as the lowest concentration of sulfanilamide that completely inhibited visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.[10]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in this guide.
Caption: Metabolic activation of this compound to sulfanilamide.
Caption: Sulfanilamide's competitive inhibition of DHPS.
Caption: Workflow of Domagk's mouse protection experiment.
Conclusion
The discovery of this compound and the subsequent elucidation of its mechanism of action as a prodrug represent a cornerstone of modern pharmacology and infectious disease treatment. This technical guide has provided a detailed overview of the key experiments, quantitative findings, and underlying biochemical principles that established this compound's place in medical history. The logical progression from the observation of differential in vivo and in vitro activity to the identification of an active metabolite and its specific molecular target serves as a powerful case study for researchers in drug discovery and development. The principles of bioactivation and competitive enzyme inhibition, so clearly demonstrated by this compound and sulfanilamide, continue to inform the design of novel therapeutics today.
References
- 1. The discovery of the antibacterial agent this compound [animalresearch.info]
- 2. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]
- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Interrogation de Seconde Licence 2000-2001 [lcfi.ulg.ac.be]
- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Dawn of an Era: Prontosil's Pivotal Role in the Genesis of Chemotherapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of Prontosil, the first commercially available antibacterial agent, represents a watershed moment in medical history, heralding the dawn of the chemotherapeutic era. This guide provides an in-depth technical analysis of this compound's historical significance, from its synthesis as a dye to its transformative impact on the treatment of bacterial infections. We will delve into the seminal experiments that revealed its efficacy, its mechanism of action as a pioneering prodrug, and its enduring legacy in shaping modern drug development.
The Discovery of this compound: A Paradigm Shift in Medicine
In the early 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by physician and researcher Gerhard Domagk was screening synthetic dyes for potential antibacterial properties. This research was a continuation of Paul Ehrlich's "magic bullet" concept—the idea of a chemical compound that could selectively target and destroy pathogens without harming the host. In 1932, a red azo dye, later named this compound rubrum, was synthesized by chemists Josef Klarer and Fritz Mietzsch.[1][2] Domagk's subsequent in vivo experiments with this compound would forever alter the landscape of medicine.[1][3]
Pre-Prontosil Era: A World Vulnerable to Infection
Prior to the advent of this compound, medicine had very few effective options for treating systemic bacterial infections.[1][3] Minor injuries could lead to fatal infections, and diseases like puerperal fever, pneumonia, and meningitis had high mortality rates.[4][5] Existing treatments were largely limited to topical antiseptics and supportive care. The concept of a systemically administered agent that could combat bacteria throughout the body was largely theoretical.
Seminal Experiments: From Mice to Miracles
Domagk's meticulous and persistent in vivo testing was crucial to uncovering this compound's potential, as the compound was inactive in vitro.[6] This highlighted a critical lesson in drug discovery: the importance of animal models in evaluating compounds that may require metabolic activation.
Domagk's Murine Model of Streptococcal Infection
The pivotal experiments conducted by Domagk involved inducing a lethal streptococcal infection in mice. The results were stark and revolutionary.
Experimental Protocol:
-
Infection: A lethal dose of hemolytic streptococci was administered to a cohort of mice.[7][8] In some experiments, this was ten times the established lethal dose.[7][8]
-
Treatment: A subset of the infected mice was treated with this compound. The exact dosage and timing varied, but a key experiment involved administering the compound after the infection had been established.[7][8]
-
Observation: The mice were monitored for survival over several days.
Quantitative Data from Domagk's Experiments:
| Parameter | Control Group (Untreated) | Treatment Group (this compound) | Source |
| Infection | Lethal dose of hemolytic streptococci | Lethal dose of hemolytic streptococci | [7][8] |
| Outcome | 100% mortality within 4 days | 100% survival | [4][7][8] |
These groundbreaking results, first achieved in late 1932, demonstrated for the first time that a synthetic compound could cure a systemic bacterial infection.[1][2]
Mechanism of Action: The Unveiling of a Prodrug
A puzzling aspect of this compound was its lack of antibacterial activity in vitro. This mystery was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[2][9] They discovered that this compound is a prodrug, meaning it is metabolized in the body into its active form.
The in vivo cleavage of the azo bond in this compound releases the colorless, active metabolite, sulfanilamide (B372717).[2][10][11] This discovery was monumental, as sulfanilamide itself was an off-patent compound, which led to the rapid development of a wide array of "sulfa drugs."[1][12]
The Metabolic Activation of this compound
Caption: Metabolic activation of this compound to its active form, sulfanilamide.
Sulfanilamide's Mode of Action: Competitive Inhibition
Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[6] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of sulfa drugs.[2][6]
Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfanilamide prevents the synthesis of dihydrofolic acid, a precursor to folic acid.
Caption: Mechanism of action of sulfanilamide via competitive inhibition.
Clinical Impact and Legacy
The introduction of this compound into clinical practice in the mid-1930s had a profound and immediate impact on public health.[1] It was successfully used to treat a range of previously life-threatening infections, including puerperal fever, pneumonia, and meningitis.[4][13] One of the most famous early cases was the successful treatment of Franklin Delano Roosevelt Jr., son of the U.S. President, for a severe streptococcal infection in 1936, which greatly publicized the new "miracle drug."[2][14]
For his discovery of the antibacterial effects of this compound, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3] Although he was initially forced to decline the award by the Nazi regime, he was able to accept it in 1947.[3][9]
The discovery of this compound and the subsequent development of sulfa drugs marked the beginning of the antibiotic era.[1][15] It demonstrated the validity of the concept of chemotherapy and spurred further research that would lead to the discovery of penicillin and countless other antibiotics. While this compound itself is no longer in clinical use, having been superseded by more effective and less toxic agents, its historical significance is undeniable.[1][2] It was the first step on a journey that has saved countless lives and fundamentally changed our relationship with infectious diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Structure, Uses, Discovery & Importance in Biology [vedantu.com]
- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 4. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of the antibacterial agent this compound [animalresearch.info]
- 8. The discovery of the antibacterial agent this compound | ari.info | ari.info [animalresearch.info]
- 9. grokipedia.com [grokipedia.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Sulfanilamide - MOTM July 2011 - HTML-only version [chm.bris.ac.uk]
- 12. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]
- 13. bayer.com [bayer.com]
- 14. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. Drug resistance in bacteria: history, genetics and biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of an Era: Gerhard Domagk's Nobel Prize-Winning Discovery of Prontosil
A Technical Whitepaper on the First Systemic Antibacterial Agent
Abstract
Gerhard Domagk's 1939 Nobel Prize in Physiology or Medicine, awarded for his discovery of the antibacterial effects of Prontosil, marked a pivotal moment in medical history. This document provides a detailed technical examination of the foundational research that led to this accolade. It outlines the experimental protocols of Domagk's seminal animal studies, presents the quantitative data that demonstrated this compound's efficacy, and elucidates the biochemical mechanism of action that was subsequently uncovered. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the scientific rigor that heralded the age of antibacterial chemotherapy.
Introduction: The Pre-Antibiotic Landscape
Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections. Mortality rates for conditions like puerperal sepsis, pneumonia, and erysipelas were alarmingly high. While external antiseptics were available, a "magic bullet" that could selectively target and eliminate bacteria within the human body remained an elusive goal. It was within this context that Gerhard Domagk, a pathologist at the I.G. Farbenindustrie in Germany, embarked on a systematic search for such a compound.[1][2]
The Discovery of this compound: From Dye to Drug
Working with chemists Fritz Mietzsch and Joseph Klarer, Domagk began testing newly synthesized azo dyes for their potential therapeutic properties.[2] In 1932, a red dye named this compound rubrum (later known simply as this compound) demonstrated remarkable antibacterial activity in vivo, a finding that would revolutionize medicine.[3] Domagk's meticulous research, published in 1935, laid the groundwork for the development of the first class of systemic antibacterial drugs: the sulfonamides.[4][5]
Experimental Protocols: Domagk's Foundational Studies
The cornerstone of Domagk's discovery was a series of elegantly designed experiments in mice infected with hemolytic streptococci. These studies were crucial in demonstrating the in vivo efficacy of this compound, particularly as the compound showed no antibacterial effect in vitro.
Animal Model and Infection Protocol
-
Animal Model: Mice were used as the experimental subjects.
-
Infectious Agent: A virulent strain of Streptococcus pyogenes, isolated from a human patient, was utilized to induce a lethal systemic infection.[3]
-
Inoculation: A standardized lethal dose of the streptococcal culture was administered to the mice. One source indicates the dose was ten times the known lethal dose.[3] The bacteria were injected into the peritoneum, leading to a rapid and fatal infection in untreated animals.[5]
Treatment and Control Groups
-
Treatment Group: A cohort of infected mice was treated with this compound. In his initial key experiment, 12 mice received a single dose of this compound.[6]
-
Control Group: A corresponding group of infected mice (14 in the initial experiment) was left untreated to serve as a control and demonstrate the lethality of the infection.[5][6]
Quantitative Data and Results
The results of Domagk's experiments were unequivocal and provided the first concrete evidence of a synthetic compound's ability to cure a systemic bacterial infection.
Domagk's Mouse Experiment: Survival Data
The following table summarizes the stark contrast in outcomes between the this compound-treated and control groups in Domagk's seminal experiment.
| Group | Number of Mice | Treatment | Outcome | Survival Rate |
| 1 | 12 | Single dose of this compound | All survived | 100% [5][6] |
| 2 | 14 | None (Control) | All died within 4 days | 0% [5][6] |
Early Clinical Evidence: Leonard Colebrook's Puerperal Fever Trials
Inspired by Domagk's work, English physician Leonard Colebrook conducted some of the first clinical trials of this compound in treating puerperal fever, a life-threatening postpartum streptococcal infection. His findings, published in The Lancet, provided compelling quantitative evidence of the drug's efficacy in humans.[6][7]
| Time Period | Treatment | Number of Cases | Number of Deaths | Mortality Rate |
| Pre-Prontosil | Standard Care | 76 | 19 | 25% [6] |
| With this compound | This compound | 64 | 3 | 4.7% [6] |
Mechanism of Action: Unraveling the "Magic"
A significant early observation was that this compound was effective in vivo but inactive in laboratory cultures (in vitro).[8][9] This puzzle was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[1] They discovered that this compound is a prodrug .
The Prodrug Concept and Metabolic Activation
In the body, this compound is metabolized, and the azo bond (-N=N-) is cleaved, releasing the active therapeutic agent, sulfanilamide .[1][9] This metabolic conversion is the reason for its in vivo activity.
Inhibition of Folic Acid Synthesis
Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.
-
Competitive Inhibition: Sulfanilamide is structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS.
-
Selective Toxicity: Sulfanilamide's selective toxicity is due to the fact that bacteria must synthesize their own folic acid, whereas humans obtain it from their diet.
Conclusion: A Paradigm Shift in Medicine
Gerhard Domagk's discovery of this compound was a landmark achievement that fundamentally changed the landscape of medicine. His rigorous scientific approach, from initial screening in animal models to the eventual demonstration of life-saving efficacy, established a new paradigm for drug discovery. The subsequent elucidation of this compound's mechanism of action as a prodrug and sulfanilamide's targeted inhibition of a key bacterial enzyme pathway further solidified the principles of chemotherapy. The work of Domagk and his contemporaries not only provided the first effective treatments for a wide range of bacterial infections but also laid the scientific foundation for the development of countless other antimicrobial agents, saving millions of lives and ushering in the modern antibiotic era.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. The discovery of the antibacterial agent this compound [animalresearch.info]
- 4. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 6. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. researchopenworld.com [researchopenworld.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Prontosil Rubrum: A Technical Guide to the Dawn of the Antibacterial Era
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prontosil rubrum, a sulfonamide dye, holds a pivotal place in the history of medicine as the first commercially available antibacterial agent. Its discovery in the early 1930s by Gerhard Domagk at Bayer ushered in the age of chemotherapy and laid the groundwork for the development of a vast arsenal (B13267) of antimicrobial drugs.[1][2] This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activity of this compound rubrum, with a focus on the experimental methodologies that defined its groundbreaking discovery and mechanism of action.
Chemical Structure and Identification
This compound rubrum is the hydrochloride salt of 4-[(2,4-diaminophenyl)azo]benzenesulfonamide. It is an azo dye characterized by the presence of a sulfonamide group, which is crucial for its biological activity after metabolic activation.
| Identifier | Value |
| IUPAC Name | 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide |
| Synonyms | This compound, this compound Red, Sulfamidochrysoidine |
| CAS Number | 103-12-8 |
| Molecular Formula | C₁₂H₁₃N₅O₂S |
| Molecular Weight | 291.33 g/mol |
| SMILES | C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N |
| InChI | InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19) |
Physicochemical Properties
The physicochemical properties of this compound rubrum influence its formulation and bioavailability. It is notably a red crystalline solid with limited solubility in water. The hydrochloride salt, however, exhibits improved water solubility.
| Property | Value | Source |
| Melting Point | 249.5 °C | ECHEMI |
| Solubility | Very insoluble in aqueous media. The hydrochloride salt is soluble at 1 g in 400 mL of water. | Taylor & Francis, Sulfamidochrysoidin - Wikipedia |
| XLogP3 | 4.85730 (Predicted) | ECHEMI |
| Density | 1.4999 g/cm³ (Rough Estimate) | ECHEMI |
| Boiling Point | 601.2 ± 65.0 °C (Predicted) | ECHEMI |
Antimicrobial Properties and Mechanism of Action
A seminal finding in the study of this compound was its lack of antibacterial activity in vitro.[3] Its efficacy is solely demonstrated in vivo, where it functions as a prodrug.[4] Host metabolism, specifically the reduction of the azo bond by azoreductases in the liver and gut microbiota, cleaves this compound into its active metabolite, sulfanilamide (B372717).[3]
Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, sulfanilamide blocks the folic acid pathway. This disruption halts the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.[4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
The antibacterial spectrum of this compound is primarily directed against Gram-positive cocci, with notable activity against Streptococcus species. It is not effective against enterobacteria.[2]
Minimum Inhibitory Concentrations (MIC) of Sulfanilamide
As this compound is inactive in vitro, the following table presents the MIC values for its active metabolite, sulfanilamide, against key bacterial species. It is important to note the significant variation in susceptibility, particularly with the emergence of resistant strains.
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Various Clinical Isolates | 64 - 512 |
| Streptococcus pyogenes | Susceptible Isolates | < 2 |
| Streptococcus pyogenes | Resistant Isolates | ≥ 512 |
Experimental Protocols
In Vivo Efficacy Model: Domagk's Mouse Model of Streptococcal Sepsis
The foundational experiments demonstrating the antibacterial efficacy of this compound were conducted by Gerhard Domagk in the early 1930s. The following protocol is a reconstruction based on historical accounts of these pioneering studies.[5][6]
Objective: To evaluate the in vivo efficacy of this compound rubrum in a murine model of lethal systemic Streptococcus pyogenes infection.
Animal Model: Mice (specific strain not consistently reported in historical records).
Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.
Procedure:
-
Inoculum Preparation: A culture of S. pyogenes was grown in a suitable broth medium. The concentration was adjusted to a level determined to be lethal in preliminary studies.
-
Infection: Mice were infected via intraperitoneal injection with a bacterial suspension containing approximately 10 to 100 times the minimum lethal dose.[5]
-
Treatment:
-
Treatment Group: A single dose of this compound rubrum was administered orally via a stomach tube one and a half hours post-infection.[5] The exact initial effective dosage is not consistently documented in all historical sources.
-
Control Group: Received no treatment.
-
-
Observation: The mice were monitored for several days, and the primary endpoint was survival. In Domagk's initial successful experiment, all untreated control mice succumbed to the infection within four days, while all mice treated with this compound survived.[6]
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of sulfanilamide, the active metabolite of this compound, is determined using standard laboratory techniques such as the broth microdilution method.
Objective: To determine the lowest concentration of sulfanilamide that inhibits the visible growth of a specific bacterium.
Materials:
-
Sulfanilamide stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum suspension
-
96-well microtiter plates
-
Incubator
Procedure:
-
Serial Dilutions: A two-fold serial dilution of the sulfanilamide stock solution is prepared in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Positive (broth and bacteria, no drug) and negative (broth only) growth controls are included on each plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of sulfanilamide in which there is no visible bacterial growth (turbidity) as compared to the positive control well.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the metabolic activation of this compound rubrum and the subsequent inhibition of the bacterial folic acid synthesis pathway by its active metabolite, sulfanilamide.
Experimental Workflow
The logical workflow from the initial screening of this compound to the understanding of its mechanism of action is depicted below.
References
- 1. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. researchgate.net [researchgate.net]
- 4. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of the antibacterial agent this compound [animalresearch.info]
The Dawn of Chemotherapy: An In-depth Technical Guide to the Early Clinical Trials and Case Studies of Prontosil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the seminal early clinical trials and case studies of Prontosil, the first commercially available antibacterial agent. We will delve into the core data, experimental protocols, and the logical framework that underpinned this groundbreaking research, which ushered in the era of chemotherapy.
Domagk's Foundational Animal Studies: The First Proof of Concept
The journey of this compound began not in humans, but in a series of meticulously conducted animal experiments by Gerhard Domagk at the I.G. Farbenindustrie laboratories in Germany. These studies provided the crucial first evidence of this compound's in vivo efficacy against bacterial infections.
Experimental Protocol: Murine Model of Streptococcal Sepsis
The primary model used by Domagk involved inducing a lethal streptococcal infection in mice. The methodology, as pieced together from historical accounts, was as follows:
-
Animal Model: Mice were used as the test subjects. While the specific strain and weight of the mice are not consistently detailed in available records, this was a common practice for such studies at the time.
-
Infectious Agent: A virulent strain of Streptococcus pyogenes was utilized. This strain was known to cause rapidly fatal sepsis in mice.
-
Infection Induction: Mice were injected with a lethal dose of the streptococcal culture. This dose was predetermined through prior experimentation to ensure 100% mortality in untreated animals.
-
Treatment Administration: The experimental group of mice received an oral dose of this compound (in its initial formulation, this compound Rubrum) via a stomach tube. The control group received no treatment.
-
Observation and Endpoint: The primary endpoint of the study was survival. The mice were observed over several days, and the mortality in each group was recorded.
Quantitative Data: Domagk's Initial Mouse Experiment
The results of Domagk's initial, and most famous, experiment were stark and unequivocal, providing the first strong evidence of this compound's chemotherapeutic potential.
| Group | Number of Mice | Treatment | Outcome | Survival Rate |
| Experimental | 12 | Single oral dose of this compound | All survived | 100% |
| Control | 14 | None | All died within 4 days | 0% |
Table 1: Results of Domagk's initial experiment on this compound in mice infected with lethal doses of Streptococcus pyogenes.
Experimental Workflow: Domagk's Murine Sepsis Model
The logical flow of Domagk's pioneering experiment can be visualized as follows:
Colebrook's Clinical Investigations: this compound in Puerperal Fever
Building on Domagk's animal data, British physician and bacteriologist Leonard Colebrook, in collaboration with Meave Kenny, conducted the first significant clinical trials of this compound in humans. Their work at Queen Charlotte's Hospital in London focused on puerperal fever, a common and often fatal postpartum streptococcal infection.
Experimental Protocol: Human Trials in Puerperal Sepsis
Colebrook's studies were groundbreaking in their application of a new chemical agent to a devastating human disease. The general methodology was as follows:
-
Patient Population: Women diagnosed with puerperal fever caused by hemolytic streptococci.
-
Treatment Regimen: Patients were treated with this compound. Two formulations were used:
-
This compound Rubrum: An insoluble form administered orally.
-
This compound Soluble: A water-soluble form for injection. Many patients received a combination of both oral and injected this compound.
-
-
Control Group: Due to the severity of the illness, a concurrent placebo-controlled trial was not ethically feasible. Instead, Colebrook and Kenny used historical controls, comparing the mortality rates in their treated cohort to those of patients with the same condition at the same hospital in the years immediately preceding the introduction of this compound.
-
Outcome Measures: The primary outcome was mortality. Other clinical observations were also recorded.
Quantitative Data: Colebrook and Kenny's Puerperal Fever Study
The results of Colebrook and Kenny's initial published series of cases demonstrated a dramatic reduction in mortality from puerperal fever.
| Group | Number of Cases | Number of Deaths | Fatality Rate |
| This compound-Treated (1936) | 38 | 3 | 8% |
| Historical Control 1 (pre-Prontosil) | 38 | 10 | 26.3% |
| Historical Control 2 (pre-Prontosil) | 38 | 9 | 23.7% |
Table 2: Mortality rates in this compound-treated puerperal fever patients compared to historical controls at Queen Charlotte's Hospital.[1]
Logical Relationship: this compound Treatment and Patient Outcomes
The logical framework of Colebrook's clinical investigation highlights the comparison between the this compound intervention and the expected outcomes based on historical data.
The In Vivo Transformation of this compound: Unraveling the Mechanism
A pivotal discovery that followed the initial clinical successes was the elucidation of this compound's mechanism of action. French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that this compound itself was not the active antibacterial agent in vitro. Instead, it is a prodrug that is metabolized in the body to the active compound, sulfanilamide (B372717).
Signaling Pathway: The Metabolic Activation of this compound
The in vivo conversion of this compound to sulfanilamide is a critical step in its therapeutic effect. This metabolic pathway can be represented as follows:
This discovery was profound, as it explained why this compound was effective in vivo but not in vitro and opened the door to the development of a vast array of more potent and less toxic sulfonamide derivatives.
Conclusion
The early research on this compound, from Domagk's definitive animal studies to Colebrook's life-saving clinical applications, represents a landmark in the history of medicine. The rigorous, albeit by modern standards simple, experimental designs provided clear and compelling evidence of the efficacy of this first-in-class chemotherapeutic agent. This in-depth guide, by presenting the core quantitative data, experimental protocols, and logical frameworks of these seminal studies, aims to provide contemporary researchers with a deeper appreciation of the foundations upon which the entire field of antibacterial chemotherapy was built. The legacy of this compound lies not only in the countless lives it saved but also in the scientific principles it established for the discovery and development of antimicrobial drugs.
References
The Antibacterial Spectrum of Prontosil Against Gram-Positive Cocci: A Technical Guide
Published: December 16, 2025
Affiliation: Google Research
Abstract
Prontosil, the first commercially available antibacterial agent, marked a paradigm shift in the treatment of bacterial infections. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its activity against gram-positive cocci. It delves into the core concepts of its action, detailing its in vivo activation to the active form, sulfanilamide (B372717), and the subsequent mechanism of bacterial growth inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Introduction: The Dawn of the Antibacterial Era
The discovery of this compound in the early 1930s by Gerhard Domagk was a monumental achievement in medicine, heralding the age of chemotherapy.[1] Initially observed to be highly effective in treating streptococcal infections in mice, this compound's groundbreaking success was in its ability to combat bacterial infections systemically.[2][3] A peculiar initial finding was its lack of in vitro activity, a puzzle that was later solved with the discovery that this compound is a prodrug.[1][4] In the body, it is metabolized into its active form, sulfanilamide, which is responsible for its antibacterial properties.[1][5][6] This guide will focus on the antibacterial activity of sulfanilamide, the active metabolite of this compound, against clinically relevant gram-positive cocci.
From Prodrug to Active Compound: The In Vivo Activation of this compound
This compound, an azo dye, is inactive against bacteria in vitro. Its therapeutic effect is realized only after it undergoes metabolic activation within the host. In vivo, the azo bond of this compound is cleaved, primarily by azoreductases in the liver and gut microbiota, to release the colorless and active compound, sulfanilamide. This biotransformation is a critical step for its antibacterial activity.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfanilamide blocks the folic acid synthesis pathway, thereby halting bacterial growth and replication.[1] Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[1]
Antibacterial Spectrum of Sulfanilamide against Gram-Positive Cocci
This compound, through its active metabolite sulfanilamide, exhibits a broad spectrum of activity against gram-positive cocci.[6] Its efficacy has been historically noted against Streptococcus pyogenes, the causative agent of puerperal fever and septicemia, and it also shows activity against staphylococci.[1][2] The following table summarizes the in vitro activity of sulfanilamide and other sulfonamides against various gram-positive cocci, as indicated by Minimum Inhibitory Concentration (MIC) values. It is important to note that direct MIC data for the original this compound is scarce due to its in vitro inactivity. The data presented here is for its active form, sulfanilamide, and related sulfonamides.
| Gram-Positive Coccus | Antibiotic | MIC Range (µg/mL) | Notes |
| Streptococcus pyogenes | Sulfadiazine | <2 (Susceptible) | MICs of >512 µg/mL have been observed in resistant strains.[1] |
| Streptococcus suis | Sulfanilamide | >32 (MIC50) | Monotherapy with sulfonamides is generally not recommended for S. suis infections.[7] |
| Staphylococcus aureus | Sulfonamide Derivatives | 32 - 512 | MIC values vary significantly depending on the specific sulfonamide derivative and the resistance profile of the strain (including MRSA).[8] |
| Staphylococcus aureus (ATCC 25923) | Sulfonamide Derivatives | 64 - 256 | Reference strain shows susceptibility within this range to certain derivatives. |
| Enterococcus faecalis | - | Data not readily available | Enterococci generally exhibit intrinsic resistance to sulfonamides. |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of sulfanilamide and other sulfonamides is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique for this purpose.
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials
-
Sulfanilamide (or other sulfonamide) analytical standard
-
Dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial suspension (0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of sulfanilamide in DMSO at a concentration of 10 mg/mL.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the sulfanilamide stock solution (appropriately diluted in CAMHB to the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Add 100 µL of sterile CAMHB to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of sulfanilamide at which there is no visible growth (the well is clear). The growth control well should be turbid, and the sterility control well should remain clear.
Conclusion
This compound and its active form, sulfanilamide, hold a significant place in the history of antimicrobial chemotherapy. Their activity against a range of gram-positive cocci, particularly streptococci and staphylococci, paved the way for the development of a vast arsenal (B13267) of antibacterial drugs. Understanding the mechanism of action and the antibacterial spectrum of these foundational compounds remains crucial for researchers in the ongoing battle against bacterial infections and the development of novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued evaluation of antimicrobial agents.
References
- 1. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IG Farben in the Development of Prontosil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role played by the German chemical conglomerate IG Farben in the discovery and development of Prontosil, the first commercially viable sulfonamide and a groundbreaking antibacterial agent. The guide details the experimental data, protocols, and the scientific workflow that led to this landmark achievement in medicine.
Introduction: The Dawn of the Antibacterial Era
In the early 1930s, the therapeutic arsenal (B13267) against systemic bacterial infections was severely limited. Inspired by Paul Ehrlich's concept of a "magic bullet," a team at the Bayer laboratories of IG Farben, led by pathologist and bacteriologist Gerhard Domagk, embarked on a systematic screening of synthetic dyes for antibacterial properties.[1][2] This research program, a collaboration with chemists Fritz Mietzsch and Josef Klarer who synthesized the compounds, culminated in the 1932 discovery of the remarkable in vivo efficacy of a red azo dye designated KL 730, later named this compound Rubrum.[2][3] This discovery ushered in the era of chemotherapy and laid the foundation for the development of a vast class of sulfonamide drugs.[4]
Preclinical In Vivo Efficacy of this compound
A cornerstone of the early research on this compound was the stark contrast between its inertness in vitro and its potent antibacterial activity in vivo.[3] Domagk's steadfast belief in the importance of live animal models was vindicated by his groundbreaking experiments with mice infected with hemolytic streptococci.[3]
Domagk's Seminal Mouse Model Experiment (1932)
The foundational experiment demonstrating the chemotherapeutic power of this compound was conducted on mice with induced streptococcal sepsis.[1][5]
Experimental Protocol:
-
Animal Model: Mice were used as the in vivo model for systemic bacterial infection.
-
Infectious Agent: A virulent strain of Streptococcus pyogenes, isolated from a human patient, was utilized.[6]
-
Treatment Group: A cohort of infected mice was treated with a single large dose of this compound administered orally via a stomach tube.[2]
-
Control Group: A second group of infected mice received no treatment and served as the control.[2]
-
Observation Period: The mice were monitored over several days, and survival was recorded as the primary endpoint.[5]
Quantitative Results:
The results of this experiment were unequivocal and demonstrated the life-saving potential of this compound.
| Group | Number of Mice | Outcome | Survival Rate |
| This compound-Treated | 12 | All survived | 100% |
| Control (Untreated) | 14 | All died within 4 days | 0% |
Data from Domagk's initial experiment as reported in his 1935 publication and subsequent historical accounts.[2][5]
Confirmatory Studies and Dosage Determination
The dramatic results from Domagk's laboratory were independently verified and expanded upon by researchers internationally. Notably, Leonard Colebrook and Meave Kenny in London not only confirmed the efficacy of this compound against puerperal fever in mice but also provided specific dosage information.[7]
Colebrook and Kenny's Mouse Experiment Protocol (1936):
-
Animal Model: Mice infected with a lethal dose of bacteria causing puerperal fever.
-
Treatment Group: One group of mice was injected with 7.5 mg of this compound one and a half hours after infection, with subsequent daily doses for six days.[7]
-
Outcome: These experiments confirmed the protective effect of this compound, with a survival rate of 64% in the treated group compared to the untreated controls.[7]
Early Clinical Applications and Efficacy
Following the successful animal trials, IG Farben initiated clinical investigations of this compound between 1932 and 1934.[4] One of the most significant early clinical successes was in the treatment of puerperal fever, a common and often fatal postpartum infection caused by hemolytic streptococci.
Leonard Colebrook's Puerperal Fever Study (1936)
Leonard Colebrook's meticulous clinical study at Queen Charlotte's Hospital in London provided compelling quantitative evidence of this compound's effectiveness in humans.[8]
Methodology:
-
Patient Population: Women suffering from puerperal fever caused by hemolytic streptococcus.
-
Treatment: Patients were administered this compound, both orally (this compound Rubrum) and via injection with a more soluble formulation.[8]
-
Comparative Analysis: The mortality rate of patients treated with this compound was compared with historical mortality rates for the same condition at the same hospital in the years immediately preceding the introduction of the drug.[8]
Quantitative Clinical Outcomes:
| Patient Cohort | Number of Cases | Number of Deaths | Fatality Rate |
| This compound-Treated (1936) | 38 | 3 | 8% |
| Historical Control (Untreated) | 38 | 10 | 26.3% |
| Historical Control (Untreated) | 38 | 9 | 23.7% |
Data from Colebrook and Kenny's 1936 publication in The Lancet.[8]
Further studies by Colebrook, which included a total of 64 women treated with this compound, reported a reduced fatality rate of 4.7%.[8]
The Unraveling of the Mechanism of Action: A Prodrug Revealed
A perplexing aspect of this compound was its lack of antibacterial activity in vitro.[3] This scientific puzzle was solved in late 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[4] They discovered that this compound is a prodrug, meaning it is metabolized within the body to release the true active agent: sulfanilamide (B372717).[4][9]
This metabolic activation occurs through the reductive cleavage of the azo bond in the this compound molecule, a reaction carried out by enzymes in the host's liver and by intestinal bacteria.[9][10]
The Signaling Pathway: Inhibition of Folic Acid Synthesis
Sulfanilamide exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[11][12] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[11]
Mechanism of Inhibition:
-
Structural Analogy: Sulfanilamide is structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[11]
-
Competitive Inhibition: Due to this similarity, sulfanilamide competes with PABA for the active site of the DHPS enzyme.[11]
-
Blocked Synthesis: When sulfanilamide binds to DHPS, it blocks the synthesis of dihydropteroate, a precursor to folic acid.[11]
-
Bacteriostasis: The inhibition of folic acid synthesis prevents the bacteria from producing essential components for DNA and RNA synthesis, thereby halting their growth and proliferation.[11][13]
This mechanism provides selective toxicity because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[11]
The IG Farben Drug Discovery Workflow
The development of this compound exemplifies the systematic and collaborative approach to drug discovery at IG Farben in the 1930s. This process involved a multi-stage workflow from chemical synthesis to clinical application.
Conclusion
The development of this compound by IG Farben represents a landmark in the history of medicine and pharmaceutical research. The systematic screening of chemical compounds, the crucial reliance on in vivo animal models, and the subsequent elucidation of its prodrug nature and mechanism of action established a new paradigm for the discovery of antimicrobial agents. The quantitative data from both preclinical and early clinical studies provided irrefutable evidence of its efficacy, saving countless lives and paving the way for the development of the entire class of sulfonamide drugs. This technical guide serves to document the foundational scientific work that propelled medicine into the age of antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]
- 3. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 6. The discovery of the antibacterial agent this compound [animalresearch.info]
- 7. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 12. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
The Dawn of Chemotherapy: A Technical Guide to the In Vivo Conversion of Prontosil to Sulfanilamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal discovery of the in vivo conversion of Prontosil to its active metabolite, sulfanilamide (B372717), a cornerstone event that ushered in the era of antibacterial chemotherapy. We will delve into the core scientific principles, experimental methodologies, and quantitative data that underpinned this transformative finding.
Introduction: The Pre-Antibiotic Era and the Quest for a "Magic Bullet"
Prior to the 1930s, the medical community had limited options for treating systemic bacterial infections, with mortality rates for conditions like puerperal sepsis and meningitis being alarmingly high. The concept of a "magic bullet," a compound that could selectively target and destroy pathogens without harming the host, was a long-sought-after goal. In 1932, at the Bayer Laboratories of IG Farben in Germany, a research team led by Gerhard Domagk discovered the antibacterial properties of a red azo dye named this compound Rubrum.[1][2] This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked a turning point in medicine.[1][2]
The Paradox of this compound: In Vivo Efficacy vs. In Vitro Inertness
One of the most intriguing aspects of this compound was its lack of antibacterial activity in vitro.[3] While it demonstrated remarkable curative effects in infected animals, it failed to inhibit bacterial growth in laboratory cultures.[3] This observation led to the hypothesis that this compound was not the active agent itself but was instead converted into an active substance within the body.[4] This concept of a "prodrug" was later confirmed by researchers at the Pasteur Institute in Paris.[2]
The Groundbreaking Discovery at the Pasteur Institute
In late 1935, a team at the Pasteur Institute, consisting of Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet, systematically investigated the metabolism of this compound.[2] Their research led to the groundbreaking discovery that this compound is metabolized in the body to para-aminobenzenesulfonamide, a simpler, colorless molecule known as sulfanilamide.[2] They demonstrated that sulfanilamide was the true antibacterial agent responsible for the therapeutic effects observed with this compound.[2]
The Metabolic Pathway: Reductive Cleavage of the Azo Bond
The conversion of this compound to sulfanilamide occurs through the reductive cleavage of the azo bond (-N=N-).[4] This biotransformation is primarily carried out by azoreductase enzymes.[4][5] These enzymes are present in both the liver and, significantly, the gut microbiota.[6][7] The anaerobic environment of the lower gastrointestinal tract is particularly conducive to this reductive process.[7]
The metabolic conversion can be represented by the following reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 5. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the gut flora in the metabolism of this compound and neothis compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Paradox of Prontosil: A Technical Analysis of the Initial Skepticism Surrounding its In Vitro Efficacy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 1935 announcement of Prontosil's remarkable curative properties in vivo marked a watershed moment in medicine, heralding the dawn of the antibiotic era. However, this groundbreaking discovery was initially met with considerable skepticism from the scientific community. The core of this doubt lay in a perplexing paradox: this compound, a potent therapeutic agent within a living organism, was inexplicably inert against bacteria in the laboratory. This technical guide delves into the historical context of this skepticism, presenting the quantitative data, experimental protocols, and the eventual elucidation of the biological mechanism that reconciled these contradictory observations.
The In Vitro/In Vivo Discrepancy: A Failure to Replicate
Initial investigations into the antibacterial properties of the red azo dye, this compound, yielded a stark and puzzling dichotomy. While Gerhard Domagk's in vivo experiments in mice demonstrated its dramatic life-saving potential against streptococcal infections, researchers attempting to replicate these effects in vitro found the compound to be completely inactive.[1][2] This failure of this compound to inhibit bacterial growth in laboratory cultures was a significant obstacle to its acceptance, as the prevailing scientific expectation was that an effective antibacterial agent should act directly on the pathogen, a phenomenon readily demonstrable in vitro.
Quantitative Data Summary
The initial skepticism was rooted in the reproducible failure to demonstrate a direct antibacterial effect of this compound in laboratory settings. While precise Minimum Inhibitory Concentration (MIC) data from the earliest experiments is not consistently reported in readily available literature, the qualitative observation was consistently that of "no effect." In contrast, the in vivo efficacy was striking. The following tables summarize the available quantitative data from the pivotal early studies.
Table 1: In Vivo Efficacy of this compound in Murine Streptococcal Infection (Domagk, 1935)
| Treatment Group | Number of Mice | Survival Outcome | Survival Rate |
| This compound | 12 | All survived | 100% |
| Control (untreated) | 14 | All died within 4 days | 0% |
Data based on Domagk's initial experiments as reported in his 1935 publication.[3][4]
Table 2: Clinical Efficacy of this compound in Puerperal Fever (Colebrook & Kenny, 1936)
| Patient Cohort | Number of Cases | Number of Deaths | Fatality Rate |
| Treated with this compound | 38 | 3 | 8% |
| Historical Control Group 1 (immediately prior) | 38 | 10 | 26.3% |
| Historical Control Group 2 | 38 | 9 | 23.7% |
This data provided crucial clinical confirmation of this compound's in vivo effectiveness.[3]
Elucidating the Mechanism: The Prodrug Concept
The resolution to the in vitro/in vivo paradox came in late 1935 from the work of Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet at the Pasteur Institute in Paris. They hypothesized that this compound was not the active agent itself but was instead metabolized within the body into a simpler, active compound.[5] Their research led to the groundbreaking discovery that this compound is a prodrug . In the body, the azo bond (-N=N-) of the this compound molecule is cleaved, releasing the colorless and highly active metabolite, para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717) .
Subsequent experiments confirmed that sulfanilamide was not only effective in vivo but also demonstrated potent antibacterial activity in vitro, thus resolving the initial skepticism.
Experimental Protocols
The following are detailed methodologies for the key experiments that defined the early understanding of this compound's efficacy.
In Vitro Antibacterial Assay (circa 1930s)
The in vitro testing of antibacterial compounds in the 1930s typically involved broth dilution or agar (B569324) dilution methods.
-
Objective: To determine the direct effect of a compound on bacterial growth in a laboratory setting.
-
Methodology (Broth Dilution):
-
Preparation of Media: A nutrient-rich broth, such as Todd-Hewitt broth, was prepared and sterilized.
-
Preparation of Bacterial Inoculum: A pure culture of the target bacterium (e.g., Streptococcus pyogenes) was grown in the broth to a specific turbidity, corresponding to a known concentration of bacterial cells.
-
Serial Dilution of the Test Compound: this compound was dissolved in a suitable solvent and then serially diluted in the broth to create a range of concentrations.
-
Inoculation: A standardized volume of the bacterial inoculum was added to each tube containing the different concentrations of this compound, as well as to a control tube with no compound.
-
Incubation: The tubes were incubated at 37°C for 18-24 hours.
-
Observation: The tubes were visually inspected for turbidity, which indicates bacterial growth. The lowest concentration of the compound that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC). For this compound, no inhibition of growth was observed at the tested concentrations.
-
In Vivo Mouse Protection Test (Domagk, 1932)
Domagk's pioneering in vivo experiments provided the first evidence of this compound's therapeutic potential.
-
Objective: To assess the efficacy of this compound in treating a lethal bacterial infection in a living animal model.
-
Methodology:
-
Animal Model: Albino mice were used for the experiments.
-
Bacterial Strain: A virulent strain of hemolytic Streptococcus was used.
-
Infection: Mice were injected with a lethal dose of the streptococcal culture. The dose was predetermined to cause death in untreated animals within a few days.
-
Treatment: A group of infected mice was treated with this compound, administered orally via a stomach tube. Another group of infected mice was left untreated as a control.
-
Observation: The survival of the mice in both groups was monitored and recorded over several days.
-
Identification of Sulfanilamide as the Active Metabolite (Tréfouël, Tréfouël, Nitti, and Bovet, 1935)
This series of experiments was crucial in explaining the in vitro inactivity of this compound.
-
Objective: To determine if this compound is metabolized in vivo to an active antibacterial compound.
-
Methodology:
-
Hypothesis: The researchers hypothesized that the this compound molecule was broken down in the body.
-
Chemical Analysis: They chemically synthesized potential breakdown products of this compound, including sulfanilamide.
-
In Vitro and In Vivo Testing: Both this compound and the synthesized sulfanilamide were tested for their antibacterial activity.
-
In Vitro: Sulfanilamide was shown to inhibit the growth of streptococci in culture, while this compound did not.
-
In Vivo: Both this compound and sulfanilamide were shown to protect mice from lethal streptococcal infections.
-
-
Visualizing the Logical Relationships
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Metabolic activation of this compound to its active form, sulfanilamide.
Caption: The conflicting results of early this compound experiments.
Conclusion
The initial skepticism surrounding this compound's efficacy was a direct result of its unprecedented mode of action as a prodrug. The discrepancy between its in vivo potency and in vitro inertness challenged the established understanding of antimicrobial agents. The methodical research that led to the discovery of sulfanilamide as the active metabolite not only vindicated Domagk's findings but also introduced the crucial concept of bioactivation in drug development. This episode in medical history underscores the importance of in vivo testing and the potential for compounds that are inactive in vitro to hold significant therapeutic value. The story of this compound serves as a powerful reminder that biological systems are complex and that unexpected experimental outcomes can lead to profound scientific breakthroughs.
References
- 1. magonlinelibrary.com [magonlinelibrary.com]
- 2. [PDF] Gerhard Domagk ( 1895-1964 ) and the Origin of Anti-Bacterial Therapy | Semantic Scholar [semanticscholar.org]
- 3. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS - Central Authentication Service Authentication Service [cas.univ-lyon3.fr]
- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Prontosil in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prontosil, a sulfonamide-class antibacterial agent, holds a significant place in the history of medicine as the first commercially available synthetic antibiotic.[1][2][3][4] Discovered by Gerhard Domagk in the early 1930s, its efficacy was first demonstrated in murine models of bacterial infection.[1][2][3][4][5][6] A key characteristic of this compound is that it is a prodrug; it is inactive in vitro but is metabolized in vivo to its active form, sulfanilamide.[2] This biotransformation is crucial for its antibacterial effect, which is achieved by inhibiting bacterial folic acid synthesis.[2][7]
These application notes provide detailed protocols for conducting in vivo studies in mice to evaluate the efficacy of this compound, drawing from the foundational historical experiments and integrating modern, standardized laboratory procedures.
Mechanism of Action: In Vivo Activation
This compound's antibacterial activity is entirely dependent on its metabolic conversion within the host. The azo bond (-N=N-) in the this compound molecule is cleaved by azoreductases, primarily in the liver and by gut microbiota, to release the active compound, sulfanilamide.[2] Sulfanilamide then acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. This disruption of the folate pathway halts bacterial growth and replication.[2][7]
Quantitative Data Summary
The original studies by Domagk demonstrated a stark contrast in outcomes between treated and untreated animals. While precise quantitative data from these historical experiments are not detailed in modern terms, the results can be summarized as follows, reflecting the typical outcomes of such studies.
Table 1: Survival Outcomes in a Murine Model of Lethal Streptococcal Infection
| Treatment Group | Number of Mice (n) | Dosage | Survival Rate after 4 Days |
| Control (Untreated) | 14 | Vehicle only | 0% |
| This compound-Treated | 12 | Single dose | 100% |
Data are illustrative, based on the qualitative descriptions of Domagk's original experiments where mice were infected with a lethal dose of streptococci.[6][8]
Table 2: Efficacy of this compound in a Murine Skin Infection Model
| Treatment Group | Primary Endpoint | Observation |
| Control (Untreated) | Lesion progression, bacteremia | Development of necrotic lesions, systemic infection, and mortality. |
| This compound-Treated | Survival rate, bacterial clearance | Significantly higher survival rate, clearance of bacteria from the spleen.[9] |
This table reflects findings from murine models of invasive Group A Streptococcal (GAS) disease, where sulfonamides have shown efficacy.[9]
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in mice, based on modern standards.
Protocol 1: General Experimental Workflow for Efficacy Testing
This workflow outlines the key stages of an in vivo study to assess the antibacterial efficacy of this compound.
Protocol 2: Murine Model of Systemic Streptococcus pyogenes Infection
This protocol describes the induction of a systemic infection in mice, a model in which this compound was historically shown to be effective.[1][5][6]
-
Bacterial Preparation:
-
Culture Streptococcus pyogenes (e.g., a virulent M1T1 strain) on an appropriate medium such as Todd-Hewitt agar (B569324) supplemented with yeast extract or blood agar.
-
Inoculate a single colony into broth and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration. The concentration should be predetermined to establish a lethal dose (e.g., LD90-LD100) for the specific mouse strain used. A typical dose might be 1 x 107 to 5 x 107 colony-forming units (CFUs).[10]
-
-
Infection Procedure (Intraperitoneal - IP):
-
Restrain the mouse securely.
-
Disinfect the lower right quadrant of the abdomen with 70% alcohol.
-
Insert a 25-27 gauge needle at a 30-40° angle into the peritoneal cavity, being careful to avoid puncturing abdominal organs.[11]
-
Aspirate to ensure the needle is not in a blood vessel or the bladder.
-
Inject the bacterial suspension (typically 100-200 µL).
-
Protocol 3: Administration of this compound
This compound can be administered through various routes. Oral and subcutaneous routes are common for efficacy studies.
A. Oral Gavage Administration
-
Preparation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse) with a ball tip.[12][13]
-
Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[14]
-
-
Procedure:
-
Securely restrain the mouse, ensuring its head and body are in a straight line.[14][15]
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus.[12][14] The mouse should swallow as the needle passes.
-
Advance the needle smoothly into the esophagus without force.[14]
-
Administer the this compound suspension slowly. The maximum recommended volume is typically 10 mL/kg.[12]
-
B. Subcutaneous (SC) Injection
-
Preparation:
-
Prepare a sterile suspension of this compound.
-
Use a 25-27 gauge needle.[16]
-
-
Procedure:
-
Restrain the mouse and "tent" the loose skin over the back, between the shoulder blades.[17][18]
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[16]
-
Aspirate to ensure the needle has not entered a blood vessel.[17]
-
Inject the substance. The recommended maximum volume per site is 5 mL/kg.[16]
-
Protocol 4: Assessment of Efficacy
Efficacy can be assessed through survival analysis and determination of bacterial load in target organs.
-
Survival Monitoring:
-
Observe the mice at least twice daily for a set period (e.g., 10-14 days).
-
Record survival and any clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture).
-
Plot survival data using a Kaplan-Meier curve for analysis.
-
-
Bacterial Load Determination:
-
At a predetermined time point (e.g., 24, 48, or 72 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest target organs, such as the spleen and liver.[19][20]
-
Weigh the organs and homogenize them in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of CFUs per gram of tissue.[19][20][21] This provides a quantitative measure of the drug's ability to clear the infection.
-
Conclusion
The study of this compound in murine models is a classic example of in vivo pharmacology, demonstrating the critical role of host metabolism in drug activation. While the original experimental descriptions lack the detail of modern protocols, the principles remain the same. By combining the historical context with current, standardized methodologies for animal handling, infection modeling, and endpoint analysis, researchers can effectively and reproducibly evaluate the efficacy of this compound and its derivatives. These protocols provide a framework for such investigations, ensuring animal welfare and the generation of robust, high-quality data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 6. The discovery of the antibacterial agent this compound [animalresearch.info]
- 7. researchgate.net [researchgate.net]
- 8. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Streptolysin O in a Mouse Model of Invasive Group A Streptococcal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Human Antibody to Shr Promotes Mice Survival After Intraperitoneal Challenge With Invasive Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. research.fsu.edu [research.fsu.edu]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research.unc.edu [research.unc.edu]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols: Preparation and Use of Prontosil Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prontosil, a historically significant sulfonamide, was the first commercially available synthetic antibacterial agent.[1] It is a prodrug that is metabolically activated in vivo to its active form, sulfanilamide (B372717).[2][3] These application notes provide detailed protocols for the preparation of this compound solutions for experimental use, covering its physicochemical properties, mechanism of action, and methodologies for preclinical evaluation. The information is intended to guide researchers in designing and executing experiments to study sulfonamide-based antibacterial agents.
Physicochemical Properties
This compound is a reddish-orange crystalline solid.[2] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide | [4] |
| Molecular Formula | C₁₂H₁₃N₅O₂S | [3][4] |
| Molar Mass | 291.33 g/mol | [4] |
| Appearance | Reddish-orange crystalline solid/powder | [2][5] |
| Melting Point | 164-166°C | [5] |
| Water Solubility | Slightly soluble in cold water (7.5 g/L at 25°C), soluble in boiling water. | [5] |
Recommended Solvents for Stock Solutions
The choice of solvent is critical for ensuring the stability and bioavailability of this compound in experimental setups. Based on its solubility profile, the following solvents are recommended.
| Solvent | Solubility | Notes | Reference |
| Aqueous NaOH/KOH solution | Soluble | Caustic solutions can be used to prepare higher concentration stock solutions. pH adjustment may be necessary for final experimental concentrations. | [5] |
| Glycerin | Soluble | A non-toxic, viscous solvent suitable for some in vivo and in vitro applications. | [5] |
| Acetone (B3395972) | Soluble | Suitable for in vitro assays where the final concentration of acetone is non-toxic to cells. | [5] |
| Boiling Water | Soluble | Useful for preparing aqueous solutions, but solubility decreases upon cooling. | [5] |
| Ethanol / Methanol | Slightly Soluble | Can be used for lower concentration solutions. | [5] |
| Hydrochloric Acid | Soluble | The hydrochloride salt of this compound was historically used. | [5][6] |
Note: this compound is almost insoluble in chloroform, ether, benzene, and petroleum ether.[5]
Mechanism of Action
This compound itself exhibits no antibacterial activity in vitro.[7] Its efficacy is dependent on its metabolic conversion in vivo. The azo bond of this compound is cleaved by enzymes, such as azoreductases found in the liver and gut bacteria, to release the active metabolite, sulfanilamide.[1][2][3]
Sulfanilamide acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][8] By mimicking PABA, sulfanilamide inhibits DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1] This disruption of the folic acid biosynthesis pathway is bacteriostatic, halting bacterial growth and replication.[1][8] Human cells are not affected as they acquire folic acid from their diet and do not possess the DHPS pathway.[1][2]
Caption: Metabolic activation of this compound and inhibition of the bacterial folate pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in 0.1 M NaOH.
Materials:
-
This compound (M.W. 291.33 g/mol )
-
Sodium Hydroxide (NaOH)
-
Sterile, deionized water
-
50 mL conical tube
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare 0.1 M NaOH: Dissolve 0.2 g of NaOH in 50 mL of deionized water.
-
Weigh this compound: Accurately weigh 29.13 mg of this compound powder and transfer it to the 50 mL conical tube.
-
Dissolve this compound: Add 10 mL of the 0.1 M NaOH solution to the tube containing the this compound.
-
Mix: Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer. Mix at room temperature until the this compound is completely dissolved. The solution will have a characteristic reddish-orange to burgundy red color.[4]
-
Sterilize (Optional): If required for cell-based assays, sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Workflow for an In Vivo Murine Sepsis Model
This protocol provides a generalized workflow based on the historical experiments that demonstrated the efficacy of this compound.[7]
Objective: To evaluate the in vivo antibacterial efficacy of a this compound solution against a systemic bacterial infection in a murine model.
Materials:
-
This compound solution (prepared as described in Protocol 1, with pH adjusted to neutral if necessary, or formulated in a suitable vehicle like glycerin).
-
Pathogenic bacterial strain (e.g., Streptococcus pyogenes).
-
Laboratory mice.
-
Vehicle control (e.g., sterile saline or glycerin).
-
Oral gavage needles.
Workflow:
-
Acclimatization: Acclimate animals to laboratory conditions according to institutional guidelines.
-
Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose of the bacterial strain.
-
Group Assignment: Randomly assign mice to a control group and a treatment group.
-
Treatment:
-
Treatment Group: Administer the this compound solution orally via a gavage needle. A typical dose might be initiated 1-2 hours post-infection.[7]
-
Control Group: Administer an equivalent volume of the vehicle control using the same method.
-
-
Monitoring: Observe the animals for clinical signs of illness and mortality over a set period (e.g., 7-14 days).
-
Data Collection: The primary endpoint is survival.[7] Record the number of surviving animals in each group daily.
-
Analysis: Compare the survival rates between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Caption: Generalized workflow for an in vivo antibacterial efficacy study.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and solutions.
-
This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.[1]
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
- 1. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 2. This compound: Structure, Uses, Discovery & Importance in Biology [vedantu.com]
- 3. Buy this compound (EVT-436199) | 103-12-8 [evitachem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols for the Analytical Detection of Prontosil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prontosil, the first commercially available antibacterial agent, is a prodrug that is metabolized in vivo to its active form, sulfanilamide (B372717). The development of reliable analytical techniques to detect and quantify this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolite, sulfanilamide, in biological matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Metabolic Pathway of this compound
This compound is an azo dye that undergoes metabolic reduction, primarily by azoreductases present in the gut microbiota and the liver, to yield the therapeutically active sulfanilamide and 1,2,4-triaminobenzene.[1] Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis. This disruption of the folic acid pathway inhibits bacterial growth.
Analytical Techniques and Protocols
A variety of analytical techniques can be employed for the detection and quantification of this compound and sulfanilamide. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of sulfonamides. Reversed-phase chromatography with UV detection is a common approach.
Experimental Protocol: HPLC-UV Analysis of Sulfanilamide in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (70:30, v/v).[2] The pH of the buffer should be adjusted to around 4.5.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 32°C.[2]
-
UV Detection: 221 nm.[2]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of sulfanilamide in the mobile phase.
-
The concentration of sulfanilamide in the plasma sample is determined by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of drugs and their metabolites in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of Sulfanilamide in Urine
-
Sample Preparation (Dilute-and-Shoot):
-
For a straightforward approach, urine samples can be diluted (e.g., 1:10) with the initial mobile phase.[3]
-
For higher sensitivity and to minimize matrix effects, a solid-phase extraction (SPE) can be performed.[4]
-
SPE Protocol:
-
Condition an SPE cartridge (e.g., Agilent BondElut PPL) with methanol (B129727) followed by water.[4]
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with methanol containing 2% aqueous ammonia.[4]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).[5]
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for sulfanilamide in Multiple Reaction Monitoring (MRM) mode.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, suitable for the analysis of sulfanilamide in less complex matrices or for preliminary screening.
Experimental Protocol: UV-Vis Spectrophotometric Determination of Sulfanilamide
-
Standard Solution Preparation:
-
Prepare a stock solution of sulfanilamide (e.g., 1000 µg/mL) by dissolving an accurately weighed amount of the pure drug in 0.4 M HCl and diluting with distilled water.[6]
-
Prepare working standard solutions by further dilution of the stock solution.
-
-
Sample Preparation (for synthetic samples):
-
Dissolve the sample containing sulfanilamide in a suitable solvent (e.g., 0.1 M HCl) and dilute to a known volume with distilled water to achieve a concentration within the linear range of the assay.[7]
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax) for sulfanilamide, which can be determined by scanning the UV spectrum.
-
A common method involves a colorimetric reaction, for instance, with 1,2-naphthoquinone-4-sulfonate (NQS) in an alkaline medium (borax solution), with the absorbance measured at 455 nm.[6][8]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of sulfanilamide in the sample from the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: HPLC-UV Method Performance for Sulfonamide Analysis
| Parameter | Value | Reference |
| Linearity Range | 1-35 µg/mL | [9] |
| Limit of Detection (LOD) | 0.264 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 0.800 µg/mL | [2] |
| Recovery | 95-105% | - |
| Precision (%RSD) | < 2% | [2] |
Table 2: LC-MS/MS Method Performance for Sulfonamide Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/L | [4] |
| Limit of Detection (LOD) | 0.02 - 0.12 µg/kg | [5] |
| Limit of Quantitation (LOQ) | 0.08 - 0.72 µg/kg | [5] |
| Recovery | 74.29 - 113.09% | [5] |
| Precision (%RSD) | < 15% | [4] |
Table 3: UV-Vis Spectrophotometry Method Performance for Sulfanilamide Analysis
| Parameter | Value | Reference |
| Linearity Range | 5 - 30 µg/mL | [8][10] |
| Molar Absorptivity | 6.95 x 10⁴ L.mol⁻¹.cm⁻¹ | [8] |
| Limit of Detection (LOD) | 0.536 µg/mL | [8][10] |
| Sandell's Sensitivity | 2.433 µg.cm⁻² | [8] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound and its metabolites in a biological sample using LC-MS/MS.
References
- 1. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 2. japsonline.com [japsonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hpst.cz [hpst.cz]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
The Dawn of a New Era: Prontosil as a Historical Control in Antibiotic Studies
Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the historical context of antibiotic discovery provides a valuable framework for contemporary research. Prontosil, the first commercially available antibacterial agent, stands as a landmark discovery that ushered in the age of chemotherapy. Its use as a historical control in modern antibiotic studies offers a unique benchmark for evaluating novel antimicrobial agents, particularly against Gram-positive cocci.
This document provides detailed application notes and protocols for utilizing this compound as a historical control, including quantitative data from seminal studies, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows. This compound's unique characteristic as a prodrug, inactive in vitro but effective in vivo, offers a fascinating case study in drug metabolism and bioactivation.[1][2]
Mechanism of Action: From Prodrug to Potent Antibiotic
This compound itself is an azo dye with no intrinsic antibacterial activity.[1] Its therapeutic effect is realized through metabolic activation within the host. In vivo, azoreductases, primarily in the liver, cleave the azo bond of this compound to release the active metabolite, sulfanilamide (B372717).[3]
Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is an essential cofactor in the biosynthesis of nucleotides (purines and pyrimidines) and certain amino acids. By blocking this pathway, sulfanilamide halts bacterial growth and replication.[6] Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet, making sulfanilamide selectively toxic to bacteria.[4]
Historical Efficacy Data
The groundbreaking efficacy of this compound was first demonstrated in animal models and subsequently confirmed in clinical settings. These historical data provide a valuable baseline for the performance of early antibiotics.
Preclinical Data: Domagk's Mouse Model of Streptococcal Sepsis
In 1932, Gerhard Domagk conducted a pivotal experiment demonstrating the in vivo efficacy of this compound against Streptococcus pyogenes. This study laid the foundation for the clinical use of sulfonamides.
| Parameter | Treatment Group | Control Group |
| Organism | Streptococcus pyogenes | Streptococcus pyogenes |
| Animal Model | Mice | Mice |
| Infection Route | Intraperitoneal | Intraperitoneal |
| Treatment | This compound | None |
| No. of Animals | 12 | 14 |
| Survival Rate | 100% | 0% |
| Source: Domagk, 1935 |
Clinical Data: Colebrook's Puerperal Fever Studies
Leonard Colebrook's work in the mid-1930s provided compelling clinical evidence for the efficacy of this compound and its active metabolite, sulfanilamide, in treating puerperal fever, a life-threatening postpartum infection primarily caused by Streptococcus pyogenes.
| Study Group | No. of Patients | No. of Deaths | Mortality Rate (%) |
| This compound/Sulfanilamide Treated | 106 | 8 | 7.5 |
| Historical Control (Untreated) | 76 | 19 | 25.0 |
| Source: Colebrook & Kenny, 1936; Colebrook & Purdie, 1937[1] |
In Vitro Susceptibility Data
While this compound is inactive in vitro, its active metabolite, sulfanilamide, demonstrates bacteriostatic activity. The Minimum Inhibitory Concentration (MIC) of sulfanilamide against susceptible strains of Streptococcus pyogenes provides a quantitative measure of its potency.
| Organism | Antibiotic | MIC Range (µg/mL) |
| Streptococcus pyogenes (Susceptible) | Sulfanilamide | < 2 |
| Streptococcus pyogenes (Resistant) | Sulfanilamide | > 512 |
| Source: Swedberg et al., 1998 |
Experimental Protocols
The following protocols are based on the historical methodologies used in the seminal studies of this compound. They are intended to serve as a guide for researchers wishing to replicate these experiments or use this compound as a historical control.
In Vivo Efficacy Model: Murine Streptococcal Sepsis
This protocol outlines the foundational experiment conducted by Gerhard Domagk.
Materials:
-
Healthy mice of a standardized strain and weight.
-
A virulent strain of Streptococcus pyogenes.
-
This compound rubrum (4-((2,4-diaminophenyl)azo)benzenesulfonamide).
-
Sterile saline solution.
-
Animal gavage needles.
Procedure:
-
Infection: Culture Streptococcus pyogenes to the desired concentration. Infect mice via intraperitoneal injection with a lethal dose of the bacterial suspension.
-
Grouping: Randomly assign the infected mice to a treatment group and a control group.
-
Treatment:
-
Treatment Group: Approximately 1.5 hours post-infection, administer a single oral dose of this compound rubrum suspended in a suitable vehicle via a gavage needle. Note: The exact dosage in mg/kg was not specified in historical accounts, which referred to a "large dose."[5]
-
Control Group: Administer the vehicle alone or provide no treatment.
-
-
Observation: Monitor the mice daily for signs of infection and record survival over a period of at least four days.
-
Data Analysis: Compare the survival rates between the treatment and control groups.
Historical Clinical Data Review Protocol
This protocol outlines the methodology for comparing a new antibiotic's efficacy against the historical data for this compound in the treatment of puerperal fever.
Methodology:
-
Define Study Population: Clearly define the inclusion and exclusion criteria for patients with puerperal fever to ensure comparability with the historical cohort. This should include the causative pathogen (if identified), severity of illness, and demographic factors.
-
Data Collection for New Antibiotic: Prospectively collect data on the clinical outcomes of patients treated with the new antibiotic. Key endpoints should include mortality, time to fever resolution, and incidence of complications.
-
Historical Data Compilation:
-
Treatment Group: Compile data from Leonard Colebrook's studies on patients treated with this compound and sulfanilamide.[1] Note the dosage regimens, which for severe cases of puerperal fever were approximately 8-12 grams of sulfanilamide per day.[3]
-
Control Group: Gather historical data on the mortality rates of untreated puerperal fever from the pre-sulfonamide era. Mortality rates in the early 20th century were often cited as being between 20-25%.[1]
-
-
Comparative Analysis: Statistically compare the outcomes of the new antibiotic treatment group with both the historical this compound/sulfanilamide treatment group and the historical untreated control group.
Conclusion
The use of this compound as a historical control provides a valuable perspective in the evaluation of new antibacterial agents. Its story underscores the importance of in vivo testing and the concept of prodrugs in drug discovery. The dramatic reduction in mortality from streptococcal infections following its introduction serves as a powerful reminder of the impact of effective antimicrobial therapy. By understanding and applying the lessons from the dawn of the antibiotic era, researchers can better contextualize the advancements of modern medicine.
References
- 1. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 2. Ein Beitrag zur Chemotherapie der bakteriellen Infektionen | Semantic Scholar [semanticscholar.org]
- 3. researchopenworld.com [researchopenworld.com]
- 4. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]
- 6. The discovery of the antibacterial agent this compound [animalresearch.info]
The Dawn of a New Era: Application of Prontosil in Historical Bacteriology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The discovery of Prontosil in the 1930s marked a pivotal moment in the history of medicine, heralding the age of antibacterial chemotherapy.[1][2] Prior to this compound, bacterial infections were a leading cause of death, and physicians had very few effective treatments at their disposal.[2] Developed through the systematic research of German chemist and pathologist Gerhard Domagk at I.G. Farben, this compound was the first synthetic drug demonstrated to effectively treat systemic bacterial infections in humans and animals.[3][4] Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine for this groundbreaking discovery.[1] This document provides detailed application notes and protocols based on the historical research of this compound, offering valuable insights for modern researchers in bacteriology and drug development.
Mechanism of Action: A Prodrug's Tale
Initial research on this compound presented a conundrum: it was highly effective in vivo (in living organisms) but showed no antibacterial activity in vitro (in a lab dish).[1][5] This observation led to the groundbreaking discovery by researchers at the Pasteur Institute in 1935 that this compound is a prodrug.[1][6] In the body, it is metabolized into its active form, sulfanilamide (B372717).[1][7]
Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase.[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1] By mimicking the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfanilamide blocks the folic acid synthesis pathway, leading to a bacteriostatic effect.[1] Human cells are unaffected as they obtain folic acid from their diet.[1]
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from Gerhard Domagk's seminal experiment on the efficacy of this compound in a murine model of streptococcal infection.
| Experimental Group | Number of Mice | Treatment | Outcome | Survival Rate |
| Control | 14 | None | All died within 4 days | 0% |
| Treatment | 12 | Single dose of this compound | All survived | 100% |
This stark contrast in survival rates provided the first compelling evidence of this compound's life-saving potential.[3][8]
Experimental Protocols
In Vivo Efficacy of this compound in a Murine Model of Streptococcal Infection
This protocol is based on the original experiments conducted by Gerhard Domagk to determine the in vivo antibacterial activity of this compound.[3][9]
Objective: To evaluate the efficacy of this compound in treating a lethal systemic Streptococcus pyogenes infection in mice.
Materials:
-
Healthy mice of a consistent strain and weight
-
Virulent strain of Streptococcus pyogenes
-
This compound solution for injection or oral administration
-
Sterile saline solution
-
Syringes and needles for injection
-
Animal housing facilities
Procedure:
-
Infection:
-
Culture a virulent strain of Streptococcus pyogenes to obtain a sufficient quantity for infection.
-
Prepare a suspension of the bacteria in sterile saline. The concentration should be predetermined to be a lethal dose. Domagk's experiments used a dose ten times the known lethal dose.[9]
-
Inject each mouse in both the control and treatment groups intraperitoneally with the bacterial suspension.
-
-
Treatment:
-
Approximately 1.5 to 2 hours post-infection, administer a single dose of this compound to the mice in the treatment group.[9] Administration can be via subcutaneous injection or oral gavage.
-
The control group receives no treatment.
-
-
Observation:
-
Monitor the mice in both groups for a period of at least four days.[9]
-
Record the number of surviving and deceased mice in each group daily.
-
Expected Results: The mice in the treatment group are expected to survive the infection, while the mice in the control group are expected to succumb to the infection within a few days.[3][9]
In Vitro Susceptibility Testing of this compound
This protocol is designed to demonstrate the lack of direct antibacterial activity of this compound in vitro.
Objective: To assess the direct effect of this compound on the growth of Streptococcus pyogenes in a laboratory setting.
Materials:
-
Streptococcus pyogenes culture
-
Nutrient agar (B569324) plates or broth
-
This compound powder or solution
-
Incubator
Procedure:
-
Preparation of this compound Plates/Broth:
-
Prepare nutrient agar or broth according to standard laboratory procedures.
-
Incorporate various concentrations of this compound into the molten agar before pouring plates or into the broth.
-
Prepare control plates or broth with no this compound.
-
-
Inoculation:
-
Inoculate the this compound-containing and control media with a standardized suspension of Streptococcus pyogenes.
-
-
Incubation:
-
Incubate the plates or broth at an optimal temperature for bacterial growth (typically 37°C) for 24-48 hours.
-
-
Observation:
-
Examine the plates or broth for bacterial growth.
-
Expected Results: Similar levels of bacterial growth are expected on both the this compound-containing and control media, demonstrating that this compound does not have direct antibacterial activity in vitro.[1][5]
Mandatory Visualizations
Caption: Metabolic activation of this compound and its inhibitory effect on bacterial folic acid synthesis.
Caption: Experimental workflow for in vivo testing of this compound's efficacy in a murine model.
References
- 1. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchopenworld.com [researchopenworld.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical & Engineering News: Top Pharmaceuticals: this compound [pubsapp.acs.org]
- 9. The discovery of the antibacterial agent this compound [animalresearch.info]
Safety in Handling Prontosil: A Guide for Laboratory Professionals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prontosil, a historically significant antimicrobial agent, was the first commercially available antibiotic and belongs to the sulfonamide class of drugs.[1] Its discovery marked a turning point in the treatment of bacterial infections.[2] In the laboratory setting, proper handling of this compound is crucial to ensure the safety of personnel and the integrity of experimental results. This document provides detailed safety precautions, experimental protocols, and essential data for working with this compound.
Hazard Identification and Safety Precautions
This compound, like all chemical compounds, presents potential hazards. Understanding these risks is the first step toward a safe laboratory environment.
Health Hazards
The primary health risks associated with this compound and other sulfonamides include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3]
-
Respiratory Tract Irritation: Inhalation of this compound dust can irritate the respiratory system.[4]
-
Potential for Allergic Reactions: Some individuals may develop hypersensitivity to sulfonamides.
Safety Recommendations
To mitigate these risks, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Eye Protection: Wear tightly fitting safety goggles.[4]
-
Skin Protection: Use chemical-resistant gloves and a lab coat.[3][4]
-
Respiratory Protection: Handle this compound powder in a well-ventilated area or a fume hood to avoid dust inhalation.[4] In case of significant dust generation, a respirator may be necessary.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the toxicity and physical properties of this compound.
| Parameter | Value | Species | Route | Reference |
| Oral LD50 | 2000 mg/kg | Dog | Oral | [3] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals.
Experimental Protocols
A common laboratory application for this compound is the determination of its antimicrobial activity. The following is a generalized protocol for a Minimum Inhibitory Concentration (MIC) assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile distilled water, DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of this compound at a known concentration (e.g., 1024 µg/mL) in a suitable solvent. The choice of solvent should be based on this compound's solubility and its compatibility with the bacterial culture. This compound is soluble in boiling water and slightly soluble in cold water and ethanol.[3]
-
-
Serial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Bacterial Inoculation:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a negative control well containing only broth) with 5 µL of the diluted bacterial suspension.
-
-
Controls:
-
Positive Control: A well containing broth and bacteria, but no this compound.
-
Negative Control: A well containing only sterile broth.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the safe handling and experimental use of this compound in a laboratory setting.
Signaling Pathway
This compound itself is a prodrug and is metabolized in the body to its active form, sulfanilamide.[5][6] Sulfanilamide then acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid. Folic acid is essential for the production of nucleotides, and its inhibition ultimately halts bacterial DNA synthesis and replication.
Storage and Disposal
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.
By adhering to these safety precautions and protocols, researchers can handle this compound safely and effectively in the laboratory, contributing to the advancement of scientific knowledge while ensuring a secure working environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 6. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
Proper Disposal of Prontosil Waste: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prontosil, a historically significant antibacterial agent, is an azo dye and the first sulfonamide drug.[1][2] Its use in research and development necessitates proper handling and disposal to mitigate potential environmental and health risks. This compound is a prodrug that metabolizes into the active compound sulfanilamide.[3][4] This document provides detailed application notes and protocols for the safe disposal of this compound waste, tailored for a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Health and Safety Precautions
Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS).[5][6] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]
-
Respiratory Protection: In case of dust or aerosol generation, use a suitable respirator.[5]
In the event of a spill, evacuate the area and ensure adequate ventilation. For solid spills, carefully place the material in a designated hazardous waste container, avoiding dust formation. For liquid spills, absorb with an inert material and place in a sealed container.[6]
Waste Characterization and Segregation
This compound waste should be classified as hazardous chemical waste. It is crucial to segregate this compound waste from other laboratory waste streams to ensure proper treatment and disposal.
Waste Streams:
-
Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, paper towels), and solid this compound.
-
Liquid Waste: Aqueous solutions of this compound, and organic solvent waste containing this compound.
-
Sharps: Contaminated needles, syringes, and broken glassware.
All waste containers must be clearly labeled as "Hazardous Waste," indicating the contents ("this compound Waste") and the associated hazards (e.g., toxic).[7]
Disposal Protocols
The selection of a disposal method depends on the nature of the waste (solid or liquid) and the available institutional resources. The following protocols outline recommended procedures for the treatment and disposal of this compound waste.
Protocol 1: Incineration (Recommended for all this compound Waste)
High-temperature incineration is the preferred method for the complete destruction of this compound and its degradation products.
Methodology:
-
Collect all solid and liquid this compound waste in designated, properly labeled, and sealed hazardous waste containers.
-
Store the containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for collection and disposal by a certified hazardous waste disposal service that utilizes high-temperature incineration.
Protocol 2: Chemical Degradation for Aqueous this compound Waste
For laboratories equipped to perform chemical treatments, advanced oxidation processes (AOPs) can be employed to degrade the azo dye and sulfonamide structures in aqueous solutions prior to final disposal. These methods generate highly reactive radicals that can break down organic pollutants.[8][9]
Methodology: UV/Persulfate Oxidation This protocol is adapted from methods shown to be effective for sulfonamide antibiotics.[10]
-
In a suitable reaction vessel within a chemical fume hood, dissolve the aqueous this compound waste.
-
Adjust the pH of the solution as required for optimal degradation (studies on other sulfonamides suggest a wide effective pH range).
-
Add persulfate (e.g., potassium persulfate) to the solution. The concentration will depend on the concentration of this compound.
-
Irradiate the solution with a UV lamp for a sufficient duration (e.g., 60 minutes, as shown for sulfathiazole (B1682510) degradation).[10]
-
After the reaction, neutralize the solution to a pH between 6 and 8.
-
Collect the treated solution in a designated hazardous waste container for final disposal via a certified service.
Note: The efficiency of degradation should be verified by appropriate analytical methods if possible.
Data on Degradation of Related Compounds
| Treatment Method | Compound Class | Compound Example | Removal Efficiency | Reference |
| UV/Persulfate | Sulfonamide | Sulfathiazole | ~96% in 60 min | [10] |
| Ozonation/H₂O₂ | Sulfonamide | Sulfasalazine | 98.10% | [9] |
| Ozonation/H₂O₂ | Sulfonamide | Sulfamethoxazole | 89.34% | [9] |
| UV/Electrochemical Oxidation | Sulfonamide | Sulfamethazine | High degradation rates | [11] |
| Potassium Ferrate | Azo Dye | Orange II | ~100% at pH 3 | [12] |
| Biofilm/Electrolysis | Azo Dye | Methyl Orange | 81.9% color removal |
Environmental Fate and Ecotoxicity
Sulfonamide antibiotics can persist in the environment and contribute to the development of antibiotic resistance.[13] They have been detected in various water bodies.[14][15] The ecotoxicity of sulfonamides varies, with some showing moderate risk to aquatic organisms.[16]
| Compound Class | Parameter | Value | Organism | Reference |
| Sulfonamide | LD50 (oral) | 2000 mg/kg | Dog (for sulfanilamide) | [17] |
| Sulfonamide | EC50 | >1000 mg/L | Lactuca sativa (for sulfamethoxazole) | [14] |
Diagrams
This compound Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Decision Logic for this compound Waste Disposal
Caption: Decision-making for selecting a this compound disposal method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. echemi.com [echemi.com]
- 6. p-[(2,4-diaminophenyl)azo]benzenesulphonamide Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate | MDPI [mdpi.com]
- 11. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibiotic persistence and its impact on the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter [ideas.repec.org]
- 17. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Replicating Historical Prontosil Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in replicating historical experiments with Prontosil.
Frequently Asked Questions (FAQs)
Q1: Why is my in vitro experiment with this compound showing no antibacterial activity?
A1: This is a classic and expected observation. This compound itself is largely inactive against bacteria in a laboratory setting (in vitro).[1][2][3] It is a prodrug, meaning it needs to be metabolized within a living organism (in vivo) to become active.[1][4][5] The antibacterial properties you are looking for will only be observed in an in vivo model where the metabolic conversion of this compound can occur.
Q2: What is the active metabolite of this compound and how is it formed?
A2: The active metabolite of this compound is sulfanilamide (B372717) (para-aminobenzenesulfonamide).[1][4][6] In vivo, the azo bond (-N=N-) of the this compound molecule is cleaved, primarily by enzymes produced by gut bacteria (azoreductases), to release sulfanilamide.[1][2][7] This metabolic activation is the key to its antibacterial effect. The liver also contributes to this biotransformation.[1]
Q3: I am not seeing the expected therapeutic effect in my animal model. What could be the issue?
A3: Several factors could be at play:
-
Animal Model: The original successful experiments by Gerhard Domagk were conducted in mice infected with Streptococcus pyogenes.[3][8][9] The choice of animal model, the bacterial strain, and the infection model are critical. Different animal species may metabolize this compound differently, and not all bacterial strains are equally susceptible. The genetic background and even the sex of the mice can influence susceptibility to streptococcal infections.[10]
-
Route of Administration: Domagk's initial experiments often involved oral administration of this compound.[3] This route allows for metabolism by gut microbiota. If you are using a different route, such as intraperitoneal injection, the metabolic activation might be different or less efficient.[2]
-
Dosage and Timing: The dosage and the timing of administration relative to the infection are crucial. In Domagk's experiments, treatment was administered shortly after inducing the infection.[3]
-
Chemical Stability of this compound: this compound, as an azo dye, can be susceptible to degradation by factors like pH, light, and temperature.[11] Ensure the integrity of your compound.
Q4: What were the key parameters of Domagk's original successful experiment?
A4: While exact details from the 1930s can be sparse, key elements of Domagk's groundbreaking experiments have been documented. These are summarized in the experimental protocol section below. A crucial aspect was the use of a lethal dose of Streptococcus pyogenes in mice and the subsequent oral administration of this compound, which led to the survival of the treated group.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No antibacterial effect observed in vitro. | This compound is a prodrug and is inactive in vitro. | This is expected. Test for antibacterial activity in an appropriate in vivo model where metabolic activation to sulfanilamide can occur. |
| Inconsistent or no efficacy in an in vivo model. | Incorrect animal model or bacterial strain. | Use a murine model with a virulent strain of Streptococcus pyogenes, similar to the original experiments. Consider the genetic strain and sex of the mice.[10] |
| Inappropriate route of administration. | Oral administration is historically documented to be effective as it facilitates metabolism by gut bacteria.[2][3] | |
| Suboptimal dosage or treatment schedule. | Review historical literature for effective dosage ranges. Administer this compound shortly after inducing infection. | |
| Degradation of the this compound compound. | Store this compound protected from light and at a stable temperature. Verify the purity and integrity of your compound before use.[11] | |
| Difficulty in synthesizing this compound. | Issues with diazotization or azo coupling reactions. | The synthesis involves the diazotization of sulfanilamide followed by an azo coupling with m-phenylenediamine.[12][13] Ensure precise temperature control during diazotization and an appropriate pH for the coupling reaction. |
Data Presentation
Table 1: Summary of Domagk's Initial Murine Sepsis Experiment (1932)
| Group | Number of Mice | Treatment | Outcome |
| Treatment | 12 | Single oral dose of this compound | All survived |
| Control | 14 | No treatment | All died within 4 days |
This data is based on reports from Gerhard Domagk's pivotal experiments.[3][8]
Table 2: Colebrook and Kenny's Puerperal Fever Study (1936)
| Group | Number of Cases | Treatment | Fatality Rate |
| This compound-treated | 38 | This compound | 8% |
| Historical Control Group 1 | 38 | Standard care before this compound | 26.3% |
| Historical Control Group 2 | 38 | Standard care before this compound | 23.7% |
This table summarizes the clinical findings on the efficacy of this compound in treating puerperal fever caused by hemolytic streptococci.[14]
Experimental Protocols
Methodology: Murine Model of Streptococcal Sepsis (Based on Domagk, 1932)
1. Objective: To evaluate the in vivo efficacy of this compound in treating a lethal systemic Streptococcus pyogenes infection in mice.
2. Materials:
-
A virulent strain of Streptococcus pyogenes
-
Healthy mice (consider inbred strains like BALB/c which are known to be susceptible[10])
-
This compound Rubrum
-
Sterile saline solution
-
Oral gavage needles
3. Procedure:
-
Infection Induction:
-
Culture the Streptococcus pyogenes strain to the desired concentration.
-
Determine the minimum lethal dose (MLD) through preliminary experiments.
-
Infect mice intraperitoneally with a bacterial suspension containing a lethal dose (e.g., 10-100 times the MLD) of Streptococcus pyogenes.[3]
-
-
Treatment:
-
Prepare a suspension of this compound in a suitable vehicle.
-
Approximately 1.5 hours after infection, administer a single oral dose of this compound to the treatment group via a stomach tube.[3]
-
The control group should receive no treatment.
-
-
Observation and Endpoints:
-
Monitor the mice over several days.
-
The primary endpoint is survival. Record mortality in both the treatment and control groups.
-
Visualizations
Caption: Metabolic activation of this compound to Sulfanilamide and its mechanism of action.
Caption: Workflow for replicating historical in vivo this compound experiments.
Caption: The logical basis for this compound's differential activity in vitro vs. in vivo.
References
- 1. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound: Structure, Uses, Discovery & Importance in Biology [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 9. britannica.com [britannica.com]
- 10. Genetic control of susceptibility to group A streptococcal infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. studycorgi.com [studycorgi.com]
- 13. Buy this compound (EVT-436199) | 103-12-8 [evitachem.com]
- 14. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Prontosil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Prontosil.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is slightly soluble in cold water.[1] The reported aqueous solubility is approximately 5.37 g/L.[1] Its solubility increases significantly in boiling water.[1]
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in acetone, glycerin, hydrochloric acid, and caustic solutions like sodium hydroxide (B78521).[1] It is slightly soluble in ethanol (B145695) and methanol.[1] It is considered almost insoluble in chloroform, ether, petroleum ether, and benzene.[1]
Q3: Are there more soluble versions of this compound available?
Yes, a more water-soluble version known as "this compound soluble" was developed. This is the sodium salt of a this compound derivative.[2][3] Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs.
Q4: How does this compound function as an antibacterial agent?
This compound is a prodrug. In the body, it is metabolized into its active form, sulfanilamide.[2] Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme responsible for folic acid synthesis, which is essential for bacterial growth and replication.[2]
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
-
Solution 1: Adjust the pH. this compound's solubility is influenced by pH. It is soluble in acidic (hydrochloric acid) and alkaline (sodium hydroxide) solutions.[1] Try adjusting the pH of your buffer to be more acidic or basic to facilitate dissolution.
-
Solution 2: Use a co-solvent. If adjusting the pH is not suitable for your experiment, consider using a water-miscible organic co-solvent. This compound shows some solubility in ethanol and methanol.[1] Start by preparing a concentrated stock solution of this compound in a suitable organic solvent and then add it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
Solution 3: Gentle heating. this compound is more soluble in boiling water.[1] Gentle heating of your aqueous solution while stirring can aid in dissolution. However, be cautious about the thermal stability of this compound and other components in your experiment.
-
Solution 4: Synthesize a more soluble salt form. For applications requiring higher aqueous solubility, consider synthesizing a salt form of this compound, such as the sodium salt.
Issue: I am observing precipitation of this compound during my experiment.
-
Solution 1: Check the final concentration. The concentration of this compound in your final solution may be exceeding its solubility limit under the specific experimental conditions (e.g., temperature, pH, co-solvent concentration). Try reducing the final concentration of this compound.
-
Solution 2: Maintain pH. If you are working with an acidic or basic solution to dissolve this compound, ensure that the pH of the entire system is maintained throughout the experiment. A shift in pH towards neutral can cause the less soluble free form of this compound to precipitate.
-
Solution 3: Solvent composition. If using a co-solvent system, ensure that the proportion of the organic solvent is sufficient to maintain the solubility of this compound at the desired concentration.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water (cold) | Slightly soluble (approx. 5.37 g/L) | [1] |
| Water (boiling) | Soluble | [1] |
| Ethanol | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Acetone | Soluble | [1] |
| Glycerin | Soluble | [1] |
| Hydrochloric acid | Soluble | [1] |
| Sodium hydroxide | Soluble | [1] |
| Chloroform | Almost insoluble | [1] |
| Ether | Almost insoluble | [1] |
| Petroleum ether | Almost insoluble | [1] |
| Benzene | Almost insoluble | [1] |
Experimental Protocols
Protocol: Synthesis of a Water-Soluble Sodium Salt of this compound
This protocol is adapted from the general synthesis of sulfonamide sodium salts.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Stir plate and stir bar
-
Heating mantle or water bath
-
Round-bottom flask
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution of this compound: In a round-bottom flask, dissolve a specific molar amount of this compound in a minimal amount of a water-ethanol (e.g., 50:50 v/v) mixture with stirring.
-
Addition of Base: Prepare a 1:1 molar equivalent solution of sodium hydroxide in deionized water. Slowly add the sodium hydroxide solution to the this compound solution while stirring.
-
Heating and Reflux: Attach a condenser to the round-bottom flask and heat the mixture to reflux with continuous stirring until a clear solution is obtained. This indicates the formation of the sodium salt.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization. If crystals do not form readily, partial evaporation of the solvent under reduced pressure may be necessary.
-
Isolation of the Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the collected sodium salt of this compound in a drying oven at a suitable temperature or in a desiccator under vacuum.
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for enhancing this compound solubility.
References
addressing Prontosil degradation and stability issues in storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and degradation of Prontosil. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work and storage.
Troubleshooting Guide: Common this compound Stability Issues
This guide provides solutions to specific problems you may encounter during your research.
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of red color in this compound solution. | Reductive cleavage of the azo bond, leading to the formation of colorless sulfanilamide (B372717) and 1,2,4-triaminobenzene. This can be accelerated by reducing agents, certain metals, or anaerobic conditions. | Ensure storage and experimental conditions are free from reducing agents. Use high-purity solvents and glassware. If working under biological conditions, be aware of enzymatic reduction by azoreductases.[1] |
| Appearance of new peaks in HPLC analysis of a stored this compound sample. | Chemical degradation due to exposure to light, extreme pH, or high temperatures. | Store this compound powder and solutions protected from light in amber vials. Maintain solutions at a neutral to slightly acidic pH. For long-term storage, keep at recommended refrigerated or frozen temperatures. |
| Inconsistent results in biological assays. | Degradation of this compound to its active form, sulfanilamide, or other degradation products. The rate of conversion can vary depending on the experimental conditions. | Prepare fresh solutions of this compound for each experiment. Monitor the stability of the compound in your specific assay medium over the time course of the experiment using a stability-indicating HPLC method. |
| Precipitation of this compound from aqueous solutions. | This compound has low aqueous solubility. Changes in pH or temperature can affect its solubility. | Use appropriate co-solvents if necessary for your experimental design. Ensure the pH of the solution is maintained within a range where this compound is soluble. |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for this compound?
The most well-documented degradation pathway for this compound is its in vivo metabolism through the reductive cleavage of the azo bond (-N=N-). This process is catalyzed by azoreductase enzymes, primarily found in gut bacteria, and results in the formation of the active antibacterial agent, sulfanilamide, and 1,2,4-triaminobenzene.[1][2][3] Chemically, the azo bond can also be reduced under certain laboratory conditions.[2]
dot
Caption: In vivo metabolic pathway of this compound.
2. What are the optimal storage conditions for this compound?
To ensure the stability of this compound, it should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Light | Protected from light (e.g., in amber vials) | Prevents photodegradation of the azo dye.[4] |
| Atmosphere | Well-sealed container | Protects from moisture and atmospheric contaminants. |
| pH (for solutions) | Neutral to slightly acidic | Azo dyes can be unstable at extreme pH values.[4] |
3. How does pH affect the stability of this compound?
Azo dyes, in general, are known to be susceptible to degradation under highly acidic or alkaline conditions. While specific quantitative data for this compound is limited, it is recommended to maintain solutions at a neutral to slightly acidic pH to minimize the risk of hydrolytic degradation of the sulfonamide group or alterations to the azo linkage.
4. Is this compound sensitive to light?
Yes, as an azo dye, this compound is sensitive to light. Exposure to UV or visible light can lead to photodegradation, which involves the cleavage of the azo bond.[5] Therefore, it is crucial to store both solid this compound and its solutions in light-protecting containers, such as amber vials.
5. What analytical methods can be used to assess this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for assessing the stability of this compound and quantifying its degradation products.[6] Such a method should be able to separate the intact this compound from its potential degradation products, including sulfanilamide.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8]
dot
Caption: Workflow for a forced degradation study.
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[9]
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Dissolve the stressed powder in the solvent for analysis.
-
Photodegradation: Expose the this compound solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (General Protocol)
This protocol provides a starting point for developing a specific stability-indicating method for this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where this compound and its potential degradation products absorb (a photodiode array detector is recommended for method development). |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.[9]
Quantitative Data Summary
Comprehensive quantitative stability data for this compound is scarce in recent scientific literature. The following table provides a qualitative summary of its expected stability under different stress conditions, based on the known chemistry of azo dyes and sulfonamides.
| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acid Hydrolysis | Moderately Stable | Cleavage of the sulfonamide bond | Sulfanilic acid, 3-aminoaniline |
| Base Hydrolysis | Moderately Stable | Cleavage of the sulfonamide bond | Sulfanilate, 3-aminoaniline |
| Oxidation | Susceptible | Oxidation of the aromatic amine groups and/or azo linkage | Various oxidized products |
| Thermal | Stable at controlled room and refrigerated temperatures. Degradation at elevated temperatures. | Non-specific thermal decomposition | Various decomposition products |
| Photolysis | Unstable | Photochemical cleavage of the azo bond | Sulfanilamide radical, aminophenyl radical, and subsequent reaction products |
dot
Caption: Key factors influencing this compound stability.
References
- 1. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 2. Buy this compound (EVT-436199) | 103-12-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation routes of the herbicide bromoxynil in solution and sorbed on silica nanoparticles - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
Technical Support Center: Optimizing Antibacterial Dosage in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing antibacterial dosage in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is my antibacterial agent showing high toxicity in animal models but not in in vitro assays?
A1: This discrepancy can arise from several factors related to the drug's pharmacokinetic (PK) properties and its interaction with the animal's biological system. Potential causes include:
-
Pharmacokinetics (PK): The drug may have a longer half-life or higher bioavailability in the animal model than anticipated, leading to drug accumulation and toxicity.[1]
-
Off-Target Effects: The compound might have off-target effects that are not observable in simplified in vitro systems.[1]
-
Vehicle Toxicity: The vehicle used to dissolve or suspend the agent could be contributing to the toxicity.[1]
-
Animal Model Susceptibility: The chosen animal model may be inherently more susceptible to the agent's toxic effects compared to other species or humans.[1]
Troubleshooting Steps:
-
Conduct a preliminary PK study to determine key parameters like Cmax, Tmax, and elimination half-life.[1]
-
Perform a dose-ranging toxicity study (Maximum Tolerated Dose - MTD) to identify a safe dosage range.[1][2]
-
Administer the vehicle alone to a control group to rule out vehicle-specific toxicity.[1]
-
Review literature to confirm the appropriateness of the animal model for your class of antibacterial agent.[1]
Q2: My antibacterial agent is potent in vitro (low MIC), but it's not effective in our animal infection model. What's going wrong?
A2: The transition from in vitro potency to in vivo efficacy is a common hurdle. Several factors can explain this disconnect:
-
Inadequate Drug Exposure: The agent may not be reaching the site of infection at concentrations high enough to be effective. This can be due to poor absorption, rapid metabolism, or extensive plasma protein binding (only the unbound fraction is active).[1]
-
Rapid Clearance: The drug may be cleared from the body too quickly, resulting in a short duration of action.[1]
-
In Vivo Resistance: Bacteria can develop resistance to the agent within the host.[1]
-
Host Factors: The immune status of the animal can significantly impact drug efficacy. Most preclinical models use immunocompromised animals to isolate the effect of the antibiotic.[3]
Troubleshooting Steps:
-
Conduct pharmacokinetic studies to measure drug concentrations at the site of infection.
-
Determine the plasma protein binding of your agent.[1]
-
Isolate bacteria from treated animals and perform susceptibility testing to check for changes in the Minimum Inhibitory Concentration (MIC).[1]
-
Consider the immune status of your animal model and its potential impact on the infection.
Q3: We are observing high variability in our results between individual animals. How can we reduce this?
A3: High variability can obscure the true effect of your antibacterial agent. It can stem from both biological and experimental factors.[4][5]
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistency in the preparation and administration of the bacterial inoculum, as well as the timing and route of drug administration.[6]
-
Animal Homogeneity: Use animals of the same strain, sex, age, and weight to minimize biological variability.[5]
-
Control Environmental Factors: Maintain consistent housing conditions, including temperature, light cycles, and diet, as these can influence an animal's response to infection and treatment.[5]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers.
-
Blinding and Randomization: Implement blinding for data collection and randomize animals to treatment groups to reduce bias.
Experimental Protocols & Methodologies
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is crucial for optimizing dosage regimens by linking drug exposure to its antibacterial effect.[7][8]
Objective: To determine the PK/PD index (e.g., Cmax/MIC, AUC/MIC, or %T>MIC) that best correlates with antibacterial efficacy.[9]
Methodology:
-
Animal Infection Model: Establish a relevant infection model (e.g., murine thigh or lung infection).[3]
-
Pharmacokinetic Study:
-
Administer the antibacterial agent to a cohort of infected animals at various doses.
-
Collect blood samples at multiple time points post-administration.
-
Analyze plasma samples to determine the drug concentration-time profile and calculate key PK parameters (Cmax, AUC, half-life).[1]
-
-
Pharmacodynamic Study:
-
Administer a range of doses to different groups of infected animals.
-
Euthanize animals at a predetermined time point (e.g., 24 hours post-treatment).
-
Harvest the infected tissue (e.g., thigh muscle, lungs) and homogenize.
-
Perform serial dilutions and plate on appropriate agar (B569324) to determine the bacterial load (Colony-Forming Units - CFUs).[1]
-
-
Data Integration and Analysis:
-
Correlate the PK parameters (for the free, unbound drug) with the observed antibacterial effect (reduction in CFUs).
-
Determine which PK/PD index best predicts efficacy. For example, time-dependent agents like beta-lactams often correlate with the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[10]
-
Dose-Ranging Efficacy Study
Objective: To determine the dose-response relationship of an antibacterial agent and identify the optimal dose for efficacy.[11]
Methodology:
-
Group Allocation: Randomly assign infected animals to several groups (typically 3-4 dose groups plus a vehicle control group).[1]
-
Dose Selection: Choose a range of doses based on prior MTD studies and in vitro potency (MIC). Doses should ideally span from a sub-therapeutic level to the maximum tolerated dose.[1][11]
-
Treatment: Administer the selected doses according to a defined schedule (e.g., once or twice daily for a specific number of days).
-
Endpoint Measurement: The primary endpoint is typically the reduction in bacterial load (CFUs) at the site of infection compared to the control group at the end of the treatment period.[1]
-
Data Analysis: Plot the dose-response curve to identify the dose that achieves the desired level of bacterial reduction (e.g., a 1-log or 2-log reduction in CFUs).[1]
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the lowest concentration of an antibacterial agent that prevents the visible in vitro growth of a bacterium.[12]
Methodology (Broth Microdilution):
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the antibacterial agent in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[13]
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (typically ~5x10^5 CFU/mL).[13]
-
Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.[13]
-
Determine MIC: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).[13]
Data Presentation
Table 1: Example PK/PD Parameters for Different Antibiotic Classes
| Antibiotic Class | Primary PK/PD Index | Target for Efficacy (Immunocompetent) |
| Beta-Lactams | %fT > MIC | 40-70% of the dosing interval |
| Fluoroquinolones | fAUC/MIC | > 30 (Gram-positive) |
| > 100-125 (Gram-negative) | ||
| Aminoglycosides | fCmax/MIC | 8-10 |
Note: fT>MIC refers to the percentage of time the free drug concentration is above the MIC; fAUC is the area under the free drug concentration-time curve; fCmax is the maximum free drug concentration. These are general targets and can vary.[8][14]
Table 2: Troubleshooting Summary for In Vivo Experiments
| Issue | Potential Cause | Recommended Action |
| High Toxicity | Drug accumulation, off-target effects, vehicle toxicity. | Conduct PK studies, MTD studies, and test vehicle alone.[1] |
| Lack of Efficacy | Inadequate drug exposure, rapid clearance, protein binding, in vivo resistance. | Measure drug levels at infection site, determine protein binding, test for resistance.[1] |
| High Variability | Inconsistent procedures, biological differences, environmental factors. | Standardize protocols, use homogenous animal groups, control environment.[4][5] |
Visualizations
Caption: Workflow for optimizing antibacterial dosage from in vitro to in vivo.
Caption: Troubleshooting logic for common in vivo antibacterial study issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Key considerations to improve the normalization, interpretation and reproducibility of morbidity data in mammalian models of viral disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose Selection in a Pandemic: A Framework Informed by the FDA Animal Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. contagionlive.com [contagionlive.com]
- 11. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Prontosil Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Prontosil and PROTAC (Proteolysis Targeting Chimera) assays.
Frequently Asked questions (FAQs)
Issue 1: Inconsistent or No Target Protein Degradation
Q1: My PROTAC isn't causing any degradation of my target protein. What are the common reasons for this?
A1: Lack of degradation can stem from several factors, ranging from the intrinsic properties of the PROTAC molecule to the experimental setup. Here's a troubleshooting workflow to diagnose the issue:
Troubleshooting Workflow for Lack of PROTAC Activity
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[1][2]
-
Lack of Target Engagement or E3 Ligase Binding: The PROTAC may not be effectively binding to its intended protein of interest (POI) or the E3 ligase inside the cell.
-
Inefficient Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
-
Suboptimal Linker: The length and composition of the linker are critical for productive ternary complex formation.[3][4][][6][7][8]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase.[9][10][11]
-
Proteasome Inhibition: If the proteasome is inhibited, the ubiquitinated target protein will not be degraded.
Q2: I'm observing a "hook effect," where the degradation of my target protein decreases at higher PROTAC concentrations. Why is this happening and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments.[1][12] It occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][13]
Visualizing the Hook Effect
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: Always test a broad range of PROTAC concentrations to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect.[1][14][15]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[1]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at various concentrations.[1]
Table 1: Impact of Linker Length on BRD4 Degradation and the Hook Effect
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Hook Effect Onset (µM) |
| Degrader A | PEG | 12 | 25 | 90 | >10 |
| Degrader B | Alkyl | 12 | 50 | 85 | 5 |
| Degrader C | PEG | 18 | 10 | 95 | >10 |
| Degrader D | Alkyl | 18 | 30 | 92 | 8 |
Data is illustrative and compiled from general knowledge in the field.
Issue 2: High Variability and Reproducibility Issues
Q3: My results are inconsistent between experiments. What are the common sources of variability in this compound assays?
A3: Inconsistent results can be frustrating. Here are some common culprits and how to address them:
-
Cell Health and Passage Number: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variable protein levels and drug responses. Ensure even cell seeding.
-
Reagent Quality and Handling: Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles of your PROTAC stock solutions.
-
Assay Protocol Deviations: Minor variations in incubation times, reagent concentrations, and plate reading techniques can introduce significant variability. Standardize your protocols meticulously.
-
"Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate the PROTAC and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Table 2: Troubleshooting High Variability in Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. |
| "Edge Effect" | Fill outer wells with sterile PBS or media without cells. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques. |
Issue 3: Off-Target Effects
Q4: How can I determine if my PROTAC is causing off-target degradation?
A4: Assessing the selectivity of your PROTAC is crucial. A multi-pronged approach is recommended to identify and validate off-target effects.
Workflow for Off-Target Assessment
-
Global Proteomics: Use mass spectrometry-based proteomics to get an unbiased, global view of protein level changes upon PROTAC treatment.[16][17][18]
-
Orthogonal Validation: Validate potential off-targets identified from proteomics using techniques like Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring - SRM).[16]
-
Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.[16][17]
-
Negative Controls: Synthesize and test inactive epimers or analogs of your PROTAC that do not bind to the target or the E3 ligase. These should not induce degradation of the target or off-targets.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is a fundamental technique to quantify target protein degradation.[14][15][19][20][21][22][23]
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Treat with a range of PROTAC concentrations for a predetermined time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).[15][21]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[15][19][20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[15][19]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading. Incubate with an appropriate HRP-conjugated secondary antibody.[14][19]
-
Detection and Analysis: Visualize bands using a chemiluminescence detection system. Quantify band intensities using densitometry software.[14][20]
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay quantifies the formation of the [Target Protein]-[PROTAC]-[E3 Ligase] complex.[24][25][26][27][28]
-
Reagent Preparation: Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2), respectively, often via tagged fusion proteins and corresponding labeled antibodies. Prepare a serial dilution of the PROTAC.[24][25]
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC dilution series.[24][25]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[24][25]
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.[24][25]
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve when plotted against PROTAC concentration is indicative of the hook effect at the level of ternary complex formation.[25]
Protocol 3: Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, serving as a model for oral absorption.[29][30][31][32][33]
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to form a differentiated monolayer.[32]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement: Add the PROTAC to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability). Also, measure transport in the opposite direction (B-to-A) to assess active efflux.[30]
-
Sample Analysis: Quantify the PROTAC concentration in the receiver compartment using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the PROTAC is a substrate for efflux transporters.[32]
Table 3: Typical Caco-2 Permeability Classification
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| Low | < 1.0 |
| Medium | 1.0 - 5.0 |
| High | > 5.0 |
Data adapted from general knowledge in the field.[30]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. enamine.net [enamine.net]
- 30. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
identifying and mitigating impurities in synthesized Prontosil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of Prontosil.
Frequently Asked Questions (FAQs)
Q1: What are the crucial steps in the synthesis of this compound?
The synthesis of this compound primarily involves two key steps:
-
Diazotization of Sulfanilamide (B372717): Sulfanilamide is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt (4-sulfamoylbenzenediazonium chloride).
-
Azo Coupling: The resulting diazonium salt is then coupled with m-phenylenediamine (B132917) in a mildly acidic to neutral solution. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) of this compound.
Q2: What are the most common sources of impurities in this compound synthesis?
Impurities can arise from several sources throughout the synthesis and purification process:
-
Starting Materials: Impurities present in the initial sulfanilamide or m-phenylenediamine can be carried through the synthesis.
-
Side Reactions: Unwanted side reactions occurring during diazotization or azo coupling can generate byproducts.
-
Incomplete Reactions: Residual unreacted starting materials will contaminate the final product if not properly removed.
-
Degradation: this compound, like many organic molecules, can degrade under certain conditions of heat, light, or extreme pH. In the body, this compound is metabolized into the active drug, sulfanilamide.[1][2][3][4]
-
Purification Process: The choice of solvent and the recrystallization technique can impact the final purity of the product.[5][6]
Q3: How can I purify the synthesized this compound?
Recrystallization is a common and effective method for purifying crude this compound. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture, such as ethanol (B145695) and water, followed by slow cooling to allow for the formation of pure crystals.[7] The purified crystals can then be collected by filtration.[6][8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Diazotization: Temperature too high, insufficient acid, or premature decomposition of the diazonium salt. 2. Inefficient Azo Coupling: Incorrect pH of the reaction mixture. 3. Loss of Product During Purification: Using too much recrystallization solvent or premature crystallization during hot filtration. | 1. Optimize Diazotization: Maintain the temperature strictly between 0-5 °C. Ensure a sufficient excess of acid is present. Use the diazonium salt solution immediately after preparation. 2. Control Coupling pH: Adjust the pH of the m-phenylenediamine solution to be mildly acidic to neutral to facilitate the coupling reaction. 3. Refine Purification Technique: Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Off-Color or Discolored Product | 1. Presence of Side-Products: Formation of colored byproducts from side reactions. 2. Oxidation: The product may have oxidized due to exposure to air, especially at elevated temperatures. 3. Trapped Impurities: Inefficient removal of colored impurities during recrystallization. | 1. Minimize Side Reactions: Adhere strictly to the optimized reaction conditions (temperature, pH). 2. Prevent Oxidation: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. 3. Improve Purification: Consider using activated charcoal during recrystallization to adsorb colored impurities. Ensure slow cooling to promote the formation of pure crystals. |
| Product Fails to Crystallize | 1. Solution is Too Dilute: An excessive amount of solvent was used for recrystallization. 2. Supersaturation Not Achieved: The solution is not sufficiently concentrated for crystals to form. 3. Presence of Soluble Impurities: High levels of impurities can inhibit crystallization. | 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[10] 3. Further Purification: If the product remains oily, an additional purification step, such as column chromatography, may be necessary before attempting recrystallization again. |
| Multiple Spots on TLC Plate | 1. Incomplete Reaction: Presence of unreacted sulfanilamide and/or m-phenylenediamine. 2. Formation of Isomers: Azo coupling can potentially occur at different positions on the m-phenylenediamine ring, leading to isomeric impurities. 3. Formation of Byproducts: Side reactions during diazotization or coupling can lead to additional spots. | 1. Monitor Reaction Completion: Use TLC to monitor the disappearance of starting materials before workup. 2. Optimize Coupling Conditions: Precise control of pH can favor the formation of the desired isomer. 3. Purification: Multiple recrystallizations or column chromatography may be required to separate the impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Researchers should consult the primary literature for more detailed and specific procedures.
-
Diazotization of Sulfanilamide:
-
Dissolve sulfanilamide in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling with m-Phenylenediamine:
-
In a separate flask, dissolve m-phenylenediamine in water.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the m-phenylenediamine solution with vigorous stirring, while maintaining the low temperature.
-
A colored precipitate of this compound should form.
-
Allow the reaction to stir for a specified time to ensure completion.
-
-
Isolation and Purification:
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[7]
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Analytical Methods for Purity Assessment
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) is a common starting point. The polarity can be adjusted to achieve good separation.
-
Visualization: The colored spot of this compound is visible under daylight. UV light can be used to visualize other non-colored impurities.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for separating and quantifying impurities in this compound.[11]
-
Column: A C18 reversed-phase column is typically used.[12][13][14][15]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Potential Source | Identification Method(s) |
| Unreacted Sulfanilamide | Incomplete diazotization reaction. | HPLC, TLC, NMR, MS |
| Unreacted m-Phenylenediamine | Incomplete azo coupling reaction. | HPLC, TLC, NMR, MS |
| Isomeric Azo Products | Azo coupling at different positions on the m-phenylenediamine ring. | HPLC, NMR, MS[16] |
| Phenolic Byproducts | Decomposition of the diazonium salt. | HPLC, GC-MS, NMR |
| Oxidized Byproducts | Exposure to air during synthesis or storage. | HPLC, MS |
Table 2: Example HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | This compound ODS C18 (250 x 4.6 mm, 5 µm)[12][13][14][15] |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 480 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: This is an example method. The actual parameters may need to be optimized for specific instruments and impurity profiles.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying and mitigating impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijpediatrics.com [ijpediatrics.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. theory.labster.com [theory.labster.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. studycorgi.com [studycorgi.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. informaticsjournals.co.in [informaticsjournals.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of Prontosil synthesis reactions
Welcome to the technical support center for Prontosil synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve a high yield of pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction for the synthesis of this compound?
This compound is synthesized via a two-step process. The first step is the diazotization of sulfanilamide (B372717) using sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) to form a diazonium salt.[1][2] The second step is an azo coupling reaction where the freshly prepared diazonium salt is reacted with m-phenylenediamine (B132917) to yield this compound (2,4-diaminoazobenzene-4'-sulfonamide).[1]
Q2: Why is a low temperature critical during the diazotization step?
Maintaining a low temperature, typically between 0-5 °C, is crucial because the diazonium salt intermediate is unstable at higher temperatures.[3][4] Elevated temperatures can lead to the decomposition of the diazonium salt, which will significantly reduce the yield of the final product.[3] One common decomposition pathway involves the reaction with water to form phenol (B47542), an unwanted side product.[5][6]
Q3: What are the key factors that influence the success of the diazotization reaction?
Several factors are critical for a successful diazotization reaction:
-
Temperature: The reaction must be kept between 0-5 °C to ensure the stability of the diazonium salt.[3]
-
Acid Concentration: A strong acidic medium, using an acid like HCl, is necessary to form nitrous acid (from sodium nitrite) in situ and to stabilize the resulting diazonium salt.[2][3]
-
Rate of Sodium Nitrite Addition: Sodium nitrite solution should be added slowly and dropwise. This helps control the reaction temperature and prevents localized high concentrations of nitrous acid, which can lead to side reactions.[3]
Q4: My final this compound yield is lower than expected. What are the most common causes?
Low yield can stem from several issues:
-
Decomposition of the diazonium salt: This is the most common cause and is usually due to inadequate temperature control (above 5 °C).[3]
-
Incomplete diazotization: Insufficient amounts of acid or sodium nitrite, or an inadequate reaction time, can lead to unreacted sulfanilamide.[3]
-
Inefficient coupling: The pH of the coupling reaction is critical. An incorrect pH can hinder the electrophilic attack of the diazonium salt on the m-phenylenediamine.
-
Product loss during workup: Significant product can be lost during filtration and washing if not performed carefully. This compound is also known to be hygroscopic, meaning it can retain moisture, which can affect the final weight measurement if not dried properly.[1]
Q5: How can I assess the purity of my synthesized this compound?
The purity of the final product can be assessed by its physical properties. A key indicator is the melting point. Pure this compound has a reported melting point range of 247-251 °C, although this can vary depending on the physical state of the crystals.[1] The color of the product is also important; this compound should be a red solid. Any significant deviation from this color or melting point suggests the presence of impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low Yield of this compound
A low yield is the most frequently encountered problem. The logical workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for low this compound yield.
Problem: Product is Impure (Off-Color, Incorrect Melting Point)
Impurities often arise from side reactions. Controlling reaction conditions is key to preventing them.
| Observation | Potential Cause | Recommended Solution |
| Oily, dark precipitate; lower melting point | Formation of phenol due to decomposition of the diazonium salt. This happens if the temperature during diazotization rises above 5 °C.[6] | Maintain strict temperature control (0-5 °C) using an efficient ice bath throughout the addition of sodium nitrite. Ensure all solutions are pre-chilled.[3] |
| Brownish or discolored product | Side reactions from excess nitrous acid or self-coupling of the diazonium salt. | Add the sodium nitrite solution slowly and dropwise to prevent localized excess. Test for the presence of excess nitrous acid with starch-iodide paper at the end of the reaction.[3] |
| Product difficult to filter; remains sticky | Incomplete reaction or co-precipitation of starting materials.[1] | Ensure the coupling reaction goes to completion by allowing sufficient time. Wash the crude product thoroughly with cold water to remove any unreacted, water-soluble starting materials.[1] |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes key experimental parameters and their general effect on the final yield of this compound.
| Parameter | Condition | Effect on Yield | Rationale |
| Diazotization Temperature | 0-5 °C | High | Maximizes stability of the diazonium salt intermediate.[3] |
| > 10 °C | Very Low | Rapid decomposition of the diazonium salt to form byproducts like phenol.[3][6] | |
| NaNO₂ Addition Rate | Slow, dropwise | High | Prevents temperature spikes and localized excess of nitrous acid, minimizing side reactions.[3] |
| Rapid | Low | Can cause the temperature to rise and lead to the formation of impurities. | |
| Coupling Reaction pH | ~8.0 | High | Optimal for the electrophilic aromatic substitution reaction between the diazonium salt and m-phenylenediamine.[1] |
| Strongly Acidic or Basic | Low | Unfavorable conditions for the azo coupling reaction. | |
| Diazonium Salt Use | Immediately after prep | High | Minimizes decomposition of the unstable intermediate.[3] |
| Delayed use | Low | The diazonium salt is unstable and will decompose over time, even at low temperatures.[4] |
Experimental Protocols
Overall Synthesis Workflow
The synthesis of this compound follows a sequential two-step process that must be performed carefully to ensure a high yield.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Diazotization of Sulfanilamide
This protocol details the formation of the diazonium salt intermediate.
-
Preparation of Sulfanilamide Solution:
-
Suspend sulfanilamide (1.0 eq) in water.
-
Slowly add concentrated hydrochloric acid (approx. 2.5-3.0 eq) while stirring. The sulfanilamide should dissolve to form its hydrochloride salt.
-
Cool this solution to 0-5 °C in an ice-salt bath.[3]
-
-
Preparation of Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (approx. 1.1 eq) in distilled water.
-
Cool this solution in an ice bath.[3]
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred sulfanilamide hydrochloride solution.
-
Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition.[3]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.[3][7]
-
-
Confirmation (Optional but Recommended):
-
Check for the completion of diazotization by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the reaction is complete.[3]
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step.[3]
-
Protocol 2: Azo Coupling and Product Isolation
This protocol describes the formation of this compound from the diazonium salt.
-
Preparation of Coupling Solution:
-
In a separate large beaker, dissolve m-phenylenediamine (1.0 eq) in water. If necessary, a small amount of HCl can be used to aid dissolution, followed by neutralization.
-
Add a solution of sodium acetate (B1210297) to the m-phenylenediamine solution. This will act as a buffer.
-
-
Coupling Reaction:
-
Cool the m-phenylenediamine solution in an ice bath.
-
Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the m-phenylenediamine solution.
-
A red precipitate of this compound should form immediately.
-
-
pH Adjustment and Precipitation:
-
After the addition is complete, check the pH of the mixture. Slowly add a solution of sodium bicarbonate to adjust the pH to approximately 8. This will ensure complete precipitation of the product.[1]
-
Allow the mixture to stand in the ice bath for 15-30 minutes to complete precipitation.
-
-
Isolation and Purification:
-
Collect the red precipitate by vacuum filtration using a Buchner funnel.[1]
-
Wash the crude product on the filter with several portions of cold water until the filtrate is neutral and colorless.[1]
-
Dry the purified this compound overnight. Determine the final weight and calculate the percent yield. Note that the product is hygroscopic, so thorough drying is essential for an accurate yield calculation.[1]
-
References
dealing with staining properties of Prontosil in laboratory settings
Welcome to the technical support center for handling the staining properties of Prontosil in laboratory settings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and staining characteristics of this red azo dye.
Troubleshooting Guides
Issue: this compound Stains on Laboratory Surfaces
This compound, being a potent red dye, can cause significant staining on various laboratory surfaces. The appropriate removal method depends on the material of the stained surface.
Data Presentation: Recommended Cleaning Agents for this compound Stains
| Surface Material | Primary Cleaning Agent | Secondary Cleaning Agent | Application Protocol |
| Glassware | 1. Mild laboratory detergent and warm water | 2. Acetone (B3395972) or Ethanol (B145695) | 1. Scrub with detergent solution. 2. If stain persists, rinse with acetone or ethanol.[1] |
| Plasticware (e.g., Polypropylene, Polystyrene) | 1. Mild laboratory detergent and warm water | 2. Isopropyl alcohol | 1. Soak in detergent solution. 2. Gently wipe with a soft cloth soaked in isopropyl alcohol. Avoid abrasive scrubbing. |
| Stainless Steel | 1. Mild laboratory detergent and warm water | 2. 70% Ethanol | 1. Wipe with a soft cloth and detergent. 2. For stubborn stains, use a cloth dampened with 70% ethanol. |
| Benchtop (Epoxy Resin, Phenolic Resin) | 1. Mild soap and water | 2. Acetone or Isopropyl alcohol (spot test first) | 1. Clean with soap and water. 2. For persistent stains, apply a small amount of acetone or isopropyl alcohol to a cloth and gently rub the affected area. Always test on an inconspicuous spot first. |
| Fabric (Lab Coats) | 1. Commercial stain remover | 2. Soaking in detergent | 1. Apply stain remover as per product instructions. 2. Soak in a detergent solution before regular washing. |
Experimental Protocol: Removal of Stubborn this compound Stains from Glassware
-
Initial Cleaning: Manually wash the glassware with a laboratory-grade detergent and warm water, using a suitable brush to scrub the stained areas.
-
Solvent Rinse: Rinse the glassware with tap water, followed by a rinse with deionized water. If the stain is still visible, proceed to rinse the glassware with acetone or 95% ethanol. Perform this in a well-ventilated area or a fume hood.
-
Oxidative Treatment (for persistent stains): Prepare a 1:10 dilution of household bleach (containing ~5-6% sodium hypochlorite) in water.[2] Soak the stained glassware in this solution for 10-15 minutes.
-
Neutralization and Final Rinse: Thoroughly rinse the glassware with tap water to remove all traces of bleach, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely before use.
Issue: Interference in Colorimetric and Spectrophotometric Assays
The red color of this compound can interfere with assays that rely on colorimetric or spectrophotometric measurements.
Troubleshooting Workflow for Assay Interference
Caption: Workflow for troubleshooting this compound interference in assays.
Experimental Protocol: Chemical Decolorization of this compound for In-Assay Use
Disclaimer: This procedure will chemically alter the this compound molecule. This is suitable for endpoint assays where the color of this compound interferes, but not for experiments where the intact this compound molecule is required.
-
Prepare a fresh solution of sodium hypochlorite (B82951). A 1:100 dilution of household bleach in deionized water is a good starting point. The rate of decolorization is dependent on the concentration of OCl⁻.[3]
-
Determine the optimal concentration. In a separate vessel, titrate a known concentration of this compound solution with the diluted bleach. Monitor the color change visually or spectrophotometrically until the red color disappears. This will determine the volume of bleach needed per unit volume of your this compound solution.
-
Apply to the experiment. Add the predetermined amount of diluted bleach to your experimental samples containing this compound. Allow sufficient time for the decolorization to complete before proceeding with your assay.
-
Control for the bleaching agent. It is crucial to include a control in your assay that contains the bleaching agent but no this compound to ensure that the bleach itself does not interfere with your assay.
Frequently Asked Questions (FAQs)
Q1: How can I prevent this compound from staining my lab coat and clothing?
A: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses when handling this compound solutions.[1] For tasks with a higher risk of splashing, consider using a disposable apron over your lab coat.
Q2: Will this compound stain my hands or skin?
A: Yes, this compound can stain the skin. It is important to wear gloves when handling this compound. If skin contact occurs, wash the affected area immediately with soap and water. While this compound itself has low toxicity, prolonged skin contact with any chemical should be avoided.[4]
Q3: My this compound solution appears to have lost its color. What happened?
A: this compound is sensitive to light and can degrade over time, leading to a loss of its characteristic red color. Store this compound solutions in amber bottles or wrap containers in aluminum foil to protect them from light. Also, ensure the pH of the solution is stable, as extreme pH values can affect the chromophore.
Q4: Can I use this compound as a biological stain for microscopy?
A: While historically used as a dye, specific protocols for using this compound as a routine biological stain are not common in modern cell biology, as more specific and efficient stains are available.[5] However, if you wish to experiment with this compound as a vital stain, you can adapt general vital staining protocols.
Experimental Protocol: Exploratory Vital Staining with this compound
-
Prepare a stock solution of this compound. Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
Prepare a working solution. Dilute the stock solution in a physiologically compatible buffer (e.g., PBS) to a final concentration in the low micromolar range. The optimal concentration will need to be determined empirically.
-
Cell preparation. Grow cells on coverslips or in imaging-compatible dishes.
-
Staining. Remove the culture medium and wash the cells with PBS. Incubate the cells with the this compound working solution for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Washing. Remove the staining solution and wash the cells gently with PBS to remove excess stain.
-
Imaging. Immediately visualize the cells using light microscopy.
Signaling Pathway: Mechanism of this compound Action
Caption: In vivo conversion of this compound to its active form, sulfanilamide.[6]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Water (cold) | Slightly soluble | Solubility increases with temperature. |
| Water (boiling) | Soluble | |
| Ethanol | Soluble | A common solvent for stock solutions. |
| Acetone | Soluble | Can be used for cleaning.[1] |
| Glycerin | Soluble | |
| Chloroform | Insoluble | |
| Ether | Insoluble | |
| Benzene | Insoluble |
This table provides qualitative solubility data. For precise quantitative work, it is recommended to determine the solubility for your specific experimental conditions.
References
- 1. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 2. uwo.ca [uwo.ca]
- 3. The mode of action of sodium hypochlorite in the decolorization of azo dye orange II in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iupac.github.io [iupac.github.io]
- 5. DE605913C - Process for removing stains with water-insoluble azo dyes - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Prontosil Metabolic Activation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the metabolic activation of Prontosil.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's antibacterial activity? A1: this compound is a prodrug and is not active in vitro. Its antibacterial properties are due to its in vivo metabolic activation to the active compound, sulfanilamide (B372717).[1][2][3] This activation occurs through the reductive cleavage of the azo bond (-N=N-).[1]
Q2: Where in the body is this compound activated? A2: this compound is activated in two primary locations: the liver and the gastrointestinal tract. The gut microbiota, residing in the anaerobic environment of the colon, plays a significant role in this reductive activation process.[4][5][6] For orally administered this compound, the gut flora is a major site of conversion to sulfanilamide.[4][7]
Q3: What enzymes are responsible for the metabolic activation of this compound? A3: Enzymes known as azoreductases are responsible for cleaving the azo bond of this compound to release sulfanilamide.[1][2][8] These enzymes are present in both the liver (e.g., in microsomes) and, most notably, in various bacteria that constitute the gut flora, such as Enterobacteria, Clostridia, and Bacteroides.[6]
Q4: Why does this compound show activity in vivo but not in vitro? A4: Standard in vitro antibacterial assays using pure bacterial cultures lack the necessary host or microbial azoreductase enzymes required to convert this compound into its active form, sulfanilamide.[2][9] The drug's efficacy is entirely dependent on this metabolic conversion, which occurs within the host organism.[9]
Q5: What are the key cofactors for azoreductase activity? A5: Azoreductases are typically flavoenzymes that utilize reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as electron donors to facilitate the reductive cleavage of the azo bond.[1][4][10] The availability of these cofactors is essential for the reaction.
Troubleshooting Experimental Issues
Q1: My in vitro this compound reduction assay using liver microsomes shows very low or no activity. What are the possible causes? A1: Several factors could be responsible for low activity. Consider the following troubleshooting steps:
-
Oxygen Inhibition: Azoreductase activity, particularly from microbial sources, is often significantly inhibited by oxygen. Ensure your assay is performed under strictly anaerobic conditions. For hepatic azoreductases, activity can also be reduced in the presence of oxygen.
-
Missing Cofactors: The reaction is dependent on NADPH or NADH. Ensure you have added the appropriate cofactor to your reaction mixture at a sufficient concentration (e.g., 0.1-1 mM).[1][4]
-
Incorrect Buffer/pH: Azoreductase activity is pH-dependent, with optimal activity for many bacterial enzymes around pH 7.0-7.4.[4][11] Verify that your buffer system maintains the optimal pH for the enzyme source you are using.
-
Enzyme Inactivation: Ensure that the liver microsomes or purified enzyme have been stored correctly and have not lost activity due to improper handling or freeze-thaw cycles. Use fresh samples whenever possible.[12]
-
Inhibitors: Your sample or buffer may contain inhibitors. Common enzymatic inhibitors to avoid include high concentrations of EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[12]
Q2: I observe a significant difference in this compound metabolism between my conventional animal models and germ-free models. Why? A2: This discrepancy is expected and highlights the critical role of the gut microbiota.
-
Conventional Animals: In animals with a normal gut flora, both hepatic and microbial azoreductases contribute to this compound reduction. The gut microbiota is a major contributor, especially with oral administration.[4][5]
-
Germ-Free Animals: In the absence of gut microbiota, this compound activation relies solely on host enzymes, primarily in the liver. This typically results in a significantly lower rate of sulfanilamide production, demonstrating the substantial contribution of the microbial metabolism.
Q3: How can I experimentally differentiate between hepatic and gut microbial metabolism of this compound in vivo? A3: You can use an antibiotic treatment model.
-
Baseline Measurement: First, measure the urinary excretion of sulfanilamide in a cohort of conventional animals after this compound administration.
-
Antibiotic Treatment: Treat the animals with a broad-spectrum antibiotic cocktail (e.g., neomycin and erythromycin) to suppress the intestinal flora.[4][13]
-
Post-Treatment Measurement: Re-administer this compound and measure the urinary sulfanilamide levels again.
-
Comparison: A significant reduction in sulfanilamide levels after antibiotic treatment indicates the contribution of the gut microbiota to the overall metabolism of this compound.[4][12]
Quantitative Data Summary
| Substrate / Cofactor | Apparent Km (μM) | Apparent Vmax (μmol/min/mg) |
| Methyl Red | 12 | 10.3 |
| NADPH | 53 | 10.1 |
| Data derived from studies on azoreductase from S. aureus, which requires NADPH.[1] |
Experimental Protocols
Protocol: In Vitro Azoreductase Activity Assay
This protocol describes a general method for measuring the reduction of this compound to sulfanilamide using a biological sample (e.g., liver microsomes, bacterial cell lysate, or purified enzyme). The assay measures the disappearance of this compound spectrophotometrically.
Materials:
-
This compound hydrochloride stock solution (e.g., 1 mM in water)
-
Enzyme source (e.g., liver S9 fraction, bacterial lysate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH or NADH stock solution (e.g., 10 mM in buffer)
-
Anaerobic chamber or system (e.g., nitrogen gas)
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture (e.g., 1 mL final volume) containing:
-
Potassium phosphate buffer (to final volume)
-
Enzyme source (appropriate dilution)
-
This compound solution (e.g., 25-50 µM final concentration)
-
-
Anaerobic Incubation (Critical Step): If using a microbial enzyme source, place the cuvettes in an anaerobic chamber and incubate for at least 10 minutes to remove dissolved oxygen. For hepatic enzymes, this step is also recommended for optimal activity.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate Reaction: Start the reaction by adding the cofactor (NADPH or NADH) to a final concentration of 0.1-1.0 mM. Mix quickly by inversion.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the wavelength of maximum absorbance for this compound (approx. 460-480 nm, requires empirical determination) over a period of 5-10 minutes.
-
Calculate Activity: Calculate the rate of this compound reduction using the Beer-Lambert law. One unit of activity can be defined as the amount of enzyme that reduces 1 µmol of this compound per minute. The molar extinction coefficient for this compound under the specific assay conditions must be determined.
Confirmation of Product: The production of sulfanilamide can be confirmed and quantified using High-Performance Liquid Chromatography (HPLC) by comparing the retention time and peak area to a known sulfanilamide standard.
Visualizations: Pathways and Workflows
Metabolic Activation Pathway
References
- 1. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. emergentresearch.org [emergentresearch.org]
- 5. al-edu.com [al-edu.com]
- 6. researchgate.net [researchgate.net]
- 7. studycorgi.com [studycorgi.com]
- 8. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Azoreductases in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
- 13. The efficacy of oral antimicrobials in reducing aerobic and anaerobic colonic mucosal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of synthesized Prontosil
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Prontosil.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during this compound synthesis to ensure batch-to-batch consistency?
A1: The two most critical stages are the diazotization of sulfanilamide (B372717) and the subsequent azo coupling with m-phenylenediamine (B132917). For the diazotization, strict temperature control (0-5°C) and a strongly acidic environment are paramount to ensure the stability of the diazonium salt. During the azo coupling, maintaining a low temperature and controlling the pH of the reaction mixture are crucial for preventing side reactions and ensuring a high yield of the desired product. The rate of addition of the diazonium salt solution to the m-phenylenediamine solution should also be slow and controlled.
Q2: What is the expected yield and purity of this compound synthesis?
A2: With optimized conditions, the yield of this compound can be quite high, often exceeding 90%. One study reported a yield of approximately 96.86%.[1] The purity of the final product after recrystallization should be high, with a sharp melting point. A reported melting point for a purified sample was around 200°C, although this can vary.[1]
Q3: How is this compound purified after the initial synthesis?
A3: The crude this compound precipitate is typically collected by vacuum filtration and washed with cold water.[2] For purification, recrystallization from hot water or a mixture of ethanol (B145695) and water is a common and effective method.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound itself is a prodrug and is not active in vitro. In vivo, it is metabolized by azoreductases in the gut and liver, which cleave the azo bond to release the active antibacterial agent, sulfanilamide.[3][4] Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6] This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Diazotization: Temperature too high (above 5°C), insufficient acid, or not enough sodium nitrite (B80452). | Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath. Ensure a strongly acidic medium (pH 1-2) with an excess of hydrochloric acid. Use a slight molar excess of sodium nitrite. |
| Decomposition of Diazonium Salt: Temperature rising during the reaction or allowing the diazonium salt solution to stand for too long before use. | Keep the diazonium salt solution in an ice bath at all times and use it immediately after preparation. | |
| Inefficient Azo Coupling: Incorrect pH, rapid addition of the diazonium salt, or insufficient mixing. | Adjust the pH of the m-phenylenediamine solution to be mildly alkaline (around pH 8) before coupling.[7] Add the cold diazonium salt solution slowly and with vigorous stirring to ensure proper mixing and to avoid localized high concentrations. | |
| Poor Purity / Off-Color Product | Side Reactions: Temperature during coupling is too high, leading to the formation of byproducts. | Maintain a low temperature (0-5°C) throughout the azo coupling reaction. |
| Incomplete Reaction: Insufficient reaction time for the coupling step. | Allow the reaction mixture to stand for at least 15-30 minutes after the addition of the diazonium salt to ensure the reaction goes to completion. | |
| Ineffective Purification: Incomplete removal of unreacted starting materials or byproducts. | Ensure thorough washing of the crude product with cold water. For recrystallization, allow the solution to cool slowly to form well-defined crystals, which are typically purer. | |
| Variability in Crystal Size and Form | Different Crystallization Conditions: Variations in the rate of cooling or the solvent composition during recrystallization. | Standardize the recrystallization protocol. Use a consistent solvent system (e.g., a specific ethanol/water ratio) and control the cooling rate. |
Data on Batch-to-Batch Variability
The following table illustrates how variations in key reaction parameters can lead to batch-to-batch variability in the yield and purity of synthesized this compound. (Note: This is a hypothetical dataset for illustrative purposes).
| Batch ID | Diazotization Temperature (°C) | Azo Coupling pH | Rate of Addition of Diazonium Salt | Yield (%) | Purity (%) |
| PR-001 | 3 | 8.0 | Slow (over 15 min) | 95 | 99 |
| PR-002 | 8 | 8.1 | Slow (over 15 min) | 82 | 93 |
| PR-003 | 4 | 9.5 | Slow (over 15 min) | 88 | 96 |
| PR-004 | 3 | 8.2 | Rapid (over 5 min) | 75 | 89 |
| PR-005 | 2 | 7.9 | Slow (over 15 min) | 96 | 99 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from sulfanilamide and m-phenylenediamine.
Part A: Diazotization of Sulfanilamide
-
Dissolve 1.72 g of sulfanilamide in 25 mL of 2 M hydrochloric acid in a 100 mL beaker. Gentle warming may be required to facilitate dissolution.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled sulfanilamide solution over 10-15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
-
Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.08 g of m-phenylenediamine in 50 mL of deionized water.
-
Cool this solution to below 5°C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the m-phenylenediamine solution. A deep red precipitate of this compound should form immediately.[2]
-
After the addition is complete, allow the reaction mixture to stand in the ice bath for 15 minutes to ensure complete coupling.[2]
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the this compound completely (target pH ~8).[7]
Part C: Isolation and Purification
-
Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from a minimal amount of hot 50% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry in a desiccator.
-
Determine the yield and melting point of the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. studycorgi.com [studycorgi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound (EVT-436199) | 103-12-8 [evitachem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Prontosil and Sulfanilamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of Prontosil and its active metabolite, sulfanilamide (B372717). The discovery of this compound marked a pivotal moment in medicine, ushering in the era of antibacterial chemotherapy.[1][2] Understanding the relationship and differential activity of these two compounds is crucial for appreciating the foundation of sulfonamide antibiotics and the principles of prodrug activation.
Executive Summary
This compound, a red azo dye, was the first commercially available sulfonamide and demonstrated remarkable antibacterial effects in vivo.[3][4] However, it was subsequently discovered that this compound itself is inactive in vitro.[5][6] The true antibacterial agent is sulfanilamide, which is formed through the metabolic reduction of this compound within the body.[6][7] This key distinction classifies this compound as a prodrug.[2][6] Sulfanilamide exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid.[6][8] As mammals obtain folic acid from their diet, this pathway is a selective target in bacteria.[8]
Mechanism of Action
The antibacterial activity of both this compound (indirectly) and sulfanilamide (directly) culminates in the inhibition of bacterial folic acid synthesis.
In Vivo Activation of this compound
This compound is metabolized by azoreductases, primarily in the gut and liver, which cleave the azo bond to release the active sulfanilamide.[9][10]
Caption: In vivo conversion of this compound to active sulfanilamide.
Sulfanilamide's Inhibition of Folic Acid Synthesis
Sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase by mimicking the natural substrate, para-aminobenzoic acid (PABA).[6][8] This blocks the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial DNA and protein synthesis.[8]
Caption: Sulfanilamide competitively inhibits dihydropteroate synthase.
Comparative Efficacy Data
Direct comparative quantitative data from single studies on the in vivo efficacy of this compound versus sulfanilamide are limited in contemporary literature, largely because the foundational research establishing this compound as a prodrug led to the rapid adoption of sulfanilamide and its derivatives.[2] However, the fundamental principle is that the in vivo efficacy of this compound is entirely attributable to its conversion to sulfanilamide.[6]
In Vitro Efficacy
This compound is inactive in vitro, while sulfanilamide shows bacteriostatic activity against a range of bacteria.[5]
| Compound | In Vitro Activity | Rationale |
| This compound | Inactive | Lacks the necessary structure to inhibit dihydropteroate synthase.[6] |
| Sulfanilamide | Active | Competitively inhibits dihydropteroate synthase.[8] |
In Vivo Efficacy
Both this compound and sulfanilamide are effective in vivo against susceptible bacterial infections.
| Compound | In Vivo Activity | Rationale |
| This compound | Active | Metabolized to the active form, sulfanilamide.[6] |
| Sulfanilamide | Active | Directly inhibits bacterial growth.[11] |
Antibacterial Spectrum and MIC Values for Sulfanilamide
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfanilamide against various bacterial strains, compiled from historical and recent data. These values can be highly variable depending on the specific strain and testing methodology.
| Bacterium | Gram Stain | Typical MIC Range for Sulfanilamide (µg/mL) |
| Streptococcus pyogenes | Positive | 8 - 64 |
| Staphylococcus aureus | Positive | 16 - >1000[10] |
| Escherichia coli | Negative | 8 - 512[10] |
| Haemophilus influenzae | Negative | 8 - 64 |
| Pasteurella multocida | Negative | 2 - 32[12] |
| Bordetella bronchiseptica | Negative | 0.5 - 8[12] |
Experimental Protocols
In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13]
1. Preparation of Reagents and Media:
-
Antibiotic Stock Solution: Prepare a stock solution of sulfanilamide in a suitable solvent, typically at a concentration of 1000 µg/mL or higher.[14]
-
Culture Medium: Use Mueller-Hinton Broth (MHB) or Agar (MHA) for non-fastidious bacteria, as it has low levels of sulfonamide inhibitors.[4]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
2. Broth Microdilution Method:
-
Serially dilute the sulfanilamide stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
The MIC is the lowest concentration of sulfanilamide in which no visible bacterial growth is observed.[13]
In Vivo Efficacy Testing: Murine Systemic Infection Model
This protocol outlines a general procedure for assessing the efficacy of an antibacterial agent in a mouse model of infection.[16]
Caption: General workflow for in vivo efficacy testing in a murine model.
1. Animal Model:
-
Use a standardized mouse strain, such as BALB/c or C57BL/6, of a specific age and weight.[16]
2. Infection:
-
Culture a pathogenic bacterial strain (e.g., Streptococcus pyogenes) to the mid-logarithmic phase.
-
Inject a predetermined lethal or sub-lethal dose of the bacterial suspension intraperitoneally (IP) into the mice.[16]
3. Treatment:
-
At a specified time post-infection (e.g., 1 hour), administer the test compounds (this compound or sulfanilamide) via an appropriate route (e.g., oral gavage or IP injection).[16]
-
Include a vehicle control group (receiving only the delivery solution) and potentially a positive control group with a known effective antibiotic.[16]
4. Monitoring and Endpoints:
-
Monitor the mice for a set period (e.g., 7 days) for survival and clinical signs of illness.[16]
-
The primary endpoint is often the 50% effective dose (ED50), which is the dose that protects 50% of the animals from death.[16]
-
Secondary endpoints can include determining the bacterial load in organs such as the spleen, liver, and blood at specific time points.
Conclusion
The comparison of this compound and sulfanilamide provides a classic illustration of a prodrug's mechanism of action. While this compound was the groundbreaking discovery that opened the door to antibacterial chemotherapy, its efficacy is solely dependent on its metabolic conversion to sulfanilamide.[6] Sulfanilamide is the pharmacologically active molecule that directly inhibits bacterial growth by targeting the folic acid synthesis pathway.[8] For researchers and drug development professionals, this historical example underscores the importance of understanding a compound's metabolic fate and the potential for prodrug strategies in modern pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
The Dawn of the Antibacterial Era: A Comparative Guide to the In Vivo Validation of Prontosil
For Researchers, Scientists, and Drug Development Professionals
The discovery of Prontosil in the 1930s marked a pivotal moment in medicine, heralding the age of antibacterial chemotherapy. This guide provides a comprehensive comparison of this compound's groundbreaking in vivo antibacterial effects against the backdrop of pre-existing treatments. It delves into the seminal experiments that validated its efficacy, the detailed methodologies employed, and the fundamental mechanism of action that set the stage for the development of sulfa drugs.
A New Paradigm in Antibacterial Therapy: this compound vs. Pre-Antibiotic Era Treatments
Prior to the advent of this compound, systemic bacterial infections, particularly those caused by Streptococci and Staphylococci, were often a death sentence. Treatment options were scarce and largely supportive, with little to no direct impact on the causative pathogens. In stark contrast, this compound demonstrated remarkable, life-saving efficacy in animal models, a breakthrough that revolutionized the treatment of bacterial diseases.
| Treatment Modality | Description | Efficacy Against Systemic Bacterial Infections | Key Limitations |
| This compound | A synthetic azo dye, the first commercially available sulfonamide antibacterial. | High Efficacy: Demonstrated 100% survival in mice lethally infected with Streptococcus pyogenes in seminal experiments[1][2][3]. Effective against a range of Gram-positive cocci[4]. | Inactive in vitro; requires metabolic activation to its active form, sulfanilamide. Potential for side effects such as kidney stones and changes in bone marrow[1]. |
| Pre-Antibiotic Era Supportive Care | Included remedies such as herbal concoctions, poultices, and general patient care. | Ineffective: No direct antibacterial action. Outcomes were dependent on the patient's immune response. | Did not address the underlying cause of infection, leading to high mortality rates. |
| Bloodletting | A historical practice of withdrawing blood to treat various ailments. | Harmful: No scientific basis for treating infections and often weakened the patient. | Detrimental to patient health and did not combat the infection. |
| Salvarsan (arsphenamine) | An arsenic-based compound developed by Paul Ehrlich in the early 1900s. | Effective against Syphilis (Treponema pallidum) : A significant advancement in antimicrobial therapy for a specific disease. | Highly toxic and ineffective against a broad spectrum of common bacterial infections like Streptococci. |
Quantitative Analysis of this compound's In Vivo Efficacy
The foundational experiments conducted by Gerhard Domagk in 1932, and later published in 1935, provided the first concrete evidence of this compound's potent antibacterial activity in a living organism. These findings were subsequently confirmed and expanded upon by researchers such as Leonard Colebrook, who also conducted the first clinical trials.
Domagk's Pivotal Mouse Experiment (1932)
| Parameter | Control Group | This compound-Treated Group |
| Animal Model | Mice | Mice |
| Infectious Agent | Streptococcus pyogenes (clinical isolate) | Streptococcus pyogenes (clinical isolate) |
| Infection Model | Peritonitis (induced by intraperitoneal injection) | Peritonitis (induced by intraperitoneal injection) |
| Number of Animals | 14 | 12 |
| Treatment | None | Single oral dose of this compound Rubrum |
| Survival Rate | 0% (all died within 4 days) | 100% |
Data sourced from Domagk's 1935 publication, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen" (A Contribution to the Chemotherapy of Bacterial Infections)[1][2][3]. The exact dosage used by Domagk was not consistently reported in historical accounts, but was described as a "large dose"[2].
Colebrook and Kenny's Confirmatory Mouse Experiments (1936)
| Parameter | Control Group | This compound-Treated Group 1 | This compound-Treated Group 2 |
| Animal Model | Mice | Mice | Mice |
| Infectious Agent | Streptococcus pyogenes (from puerperal fever cases) | Streptococcus pyogenes (from puerperal fever cases) | Streptococcus pyogenes (from puerperal fever cases) |
| Infection Model | Lethal dose administered | Lethal dose administered | Lethal dose administered |
| Treatment | None | 7.5 mg this compound (initial dose) + subsequent doses | Increased dosage of this compound |
| Survival Rate | Not explicitly stated, but implied to be 0% | 64% | 70% |
Data from Colebrook and Kenny's 1936 publication in The Lancet[2][5].
Experimental Protocols
The validation of this compound's efficacy relied on meticulously designed in vivo experiments. The following protocols are based on the available descriptions of Domagk's and Colebrook's work.
Domagk's Mouse Peritonitis Model
-
Infectious Agent Preparation: A virulent strain of Streptococcus pyogenes was isolated from a human patient. A lethal dose was established through preliminary experiments[2].
-
Animal Model: A cohort of 26 mice was used for the initial experiment[1].
-
Infection Induction: A lethal dose of the Streptococcus pyogenes culture was administered to all mice via intraperitoneal injection to induce peritonitis[1][2].
-
Treatment Administration:
-
Observation and Endpoint: The primary endpoint was survival. The mice were monitored over several days, and mortality was recorded[2].
Visualizing the Path to Discovery
Experimental Workflow of this compound's In Vivo Validation
Caption: Workflow of the in vivo experiments validating this compound's antibacterial efficacy.
Metabolic Activation of this compound
A key finding in the early research on this compound was its nature as a prodrug. It remained inactive in in vitro cultures but was metabolically activated in the body to its effective form, sulfanilamide. This biotransformation is primarily carried out by azoreductases present in the gut microbiota[6][7].
Caption: The metabolic conversion of inactive this compound to active sulfanilamide.
The validation of this compound's in vivo antibacterial effects was a landmark achievement in medical history. The stark contrast between its life-saving capabilities and the ineffectiveness of prior treatments underscored the dawn of a new era in the fight against infectious diseases. The meticulous experimental work of pioneers like Gerhard Domagk laid the foundation for the development of a vast arsenal (B13267) of antimicrobial agents that continue to save countless lives today.
References
- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
Cross-Resistance Between Prontosil and Other Sulfonamides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of Prontosil and other sulfonamides, supported by experimental data and detailed methodologies.
This compound, the first commercially available antibacterial agent, is a prodrug that is metabolized in the body to its active form, sulfanilamide (B372717).[1][2][3] Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid, a vital component for bacterial growth.[1][3] All other sulfonamide drugs are derivatives of this core sulfanilamide structure.[4]
A crucial aspect of sulfonamide microbiology is the phenomenon of cross-resistance. Extensive research has demonstrated that bacterial strains that develop resistance to one sulfonamide are consequently resistant to all other sulfonamides.[5] This is because the mechanism of resistance targets the common p-aminobenzene sulfonamide core that all these drugs share.[5]
Quantitative Data on Sulfonamide Cross-Resistance
The following table provides illustrative Minimum Inhibitory Concentration (MIC) values to demonstrate the principle of cross-resistance among sulfonamides. It is important to note that direct comparative MIC data for this compound (sulfanilamide) and other sulfonamides against the same resistant strains in recent literature is sparse. The data presented here is a composite from multiple sources to illustrate the expected outcomes based on the well-established principle of complete cross-resistance.
| Antibiotic | Bacterial Strain | Susceptibility Status | Illustrative MIC (µg/mL) |
| Sulfanilamide | Escherichia coli | Susceptible | 8 - 128 |
| (Active form of this compound) | Escherichia coli | Resistant | >1024 |
| Sulfamethoxazole (B1682508) | Escherichia coli | Susceptible | ≤256 |
| Escherichia coli | Resistant | ≥512 | |
| Sulfadiazine (B1682646) | Staphylococcus aureus | Susceptible | <64 |
| Staphylococcus aureus (MDR) | Resistant | 64 - 128 |
Note: The MIC values are illustrative and can vary based on the specific bacterial isolate and testing conditions. The data for sulfanilamide and sulfamethoxazole against E. coli is based on the principle of complete cross-resistance, where resistance to one implies resistance to the other. The sulfadiazine data is from a study on multi-drug resistant S. aureus.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is the standard method for assessing antimicrobial susceptibility and cross-resistance. The broth microdilution method is a commonly used and standardized protocol.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of the sulfonamides to be tested are prepared at a known concentration in a suitable solvent.
-
Bacterial Culture: The bacterial strain of interest is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
2. Inoculum Preparation:
-
The turbidity of the bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This adjusted bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
-
A two-fold serial dilution of each sulfonamide stock solution is performed in the microtiter plate using the growth medium. This creates a range of decreasing concentrations of the drugs.
-
A growth control well (containing only the bacterial inoculum and growth medium) and a sterility control well (containing only growth medium) are included.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the prepared bacterial suspension.
-
The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, the microtiter plates are visually inspected for bacterial growth, which is indicated by turbidity.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. Cross-resistance is demonstrated when a bacterial strain shows high MIC values for multiple sulfonamides.
Mechanism of Sulfonamide Resistance
The primary mechanism of resistance to sulfonamides involves alterations in the target enzyme, dihydropteroate synthase (DHPS). This can occur through two main pathways:
-
Mutations in the folP gene: The bacterial gene folP encodes for the DHPS enzyme. Spontaneous mutations in this gene can lead to an altered enzyme that has a lower affinity for sulfonamides while still being able to bind to its natural substrate, para-aminobenzoic acid (pABA).
-
Acquisition of sul genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry alternative DHPS genes (sul1, sul2, or sul3). These genes produce DHPS enzymes that are inherently resistant to sulfonamides.
This shared mechanism of resistance is the basis for the complete cross-resistance observed among all sulfonamides.
Caption: Mechanism of sulfonamide action and cross-resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. QUANTITATIVE STUDIES OF SULFONAMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prontosil and Early Penicillin Efficacy: The Dawn of the Antibacterial Age
In the annals of medical history, the introduction of Prontosil in the mid-1930s and penicillin in the early 1940s marks a pivotal turning point, heralding the dawn of the antibiotic era. These two revolutionary therapeutic agents, one a synthetic dye and the other a product of mold, fundamentally transformed the treatment of bacterial infections, saving countless lives and laying the groundwork for modern chemotherapy. This guide provides a comparative analysis of their early efficacy, supported by experimental data and detailed methodologies for the researchers, scientists, and drug development professionals charting the future of antimicrobial therapy.
Executive Summary
This compound, a sulfonamide prodrug, and penicillin, a β-lactam antibiotic, emerged from different scientific pathways but shared a common enemy: pathogenic bacteria. This compound's efficacy was famously demonstrated in vivo, as it required metabolic activation to its active form, sulfanilamide (B372717). This active component acted as a competitive inhibitor of a crucial enzyme in the bacterial folic acid synthesis pathway. In contrast, early preparations of penicillin, though challenging to purify, exhibited direct bactericidal activity in vitro and in vivo by inhibiting bacterial cell wall synthesis.
Clinically, this compound achieved remarkable success in treating streptococcal infections like puerperal fever, dramatically reducing mortality rates. Penicillin soon followed, demonstrating potent efficacy against a similar range of Gram-positive bacteria, including streptococci and staphylococci, and became a cornerstone of wartime medicine. While both drugs were hailed as "miracle drugs," their mechanisms, spectrum of activity, and the nature of their discovery and development presented a study in contrasts.
Comparative Efficacy Data
The true measure of these early antibacterial agents lies in their performance in both laboratory and clinical settings. The following tables summarize the key quantitative outcomes from seminal early studies.
Table 1: Comparative In Vivo Efficacy in Animal Models
| Parameter | This compound (Domagk, 1932) | Early Penicillin (Florey & Chain, 1940) |
| Animal Model | Mice | Mice |
| Infecting Agent | Streptococcus pyogenes (Lethal Dose) | Streptococcus pyogenes (Lethal Dose) |
| Treatment Group Size | 12 | 4 |
| Control Group Size | 14 | 4 |
| Treatment | Single oral dose of this compound Rubrum | Subsequent injections of penicillin |
| Outcome (Treatment) | 100% survival[1] | 100% survival[2][3] |
| Outcome (Control) | 0% survival (all died within 4 days)[1] | 0% survival[2][3] |
Table 2: Clinical Efficacy in Human Trials
| Parameter | This compound (Colebrook & Kenny, 1936) | Early Penicillin (First Patient, 1941) |
| Indication | Puerperal Fever (Streptococcus pyogenes) | Systemic Staphylococcus aureus infection |
| Study Design | Comparison with historical controls | Case Report |
| Key Outcome | Fatality rate reduced from ~25% to 4.7% | Initial remarkable recovery, but eventual relapse and death due to insufficient supply of the drug[4][5] |
| Reported Effect | Prompt and dramatic reduction in fever and mortality[6] | Rapid improvement in condition within 24 hours[7] |
Mechanism of Action
The fundamental difference in the efficacy of this compound and penicillin stems from their distinct mechanisms of action at the molecular level.
This compound: As a prodrug, this compound itself is inactive.[8] In the body, it is metabolized into its active form, sulfanilamide.[8] Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase. By competitively inhibiting this enzyme, sulfanilamide blocks the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis.[9] This mechanism is selectively toxic to bacteria as humans obtain folic acid from their diet.
Penicillin: Penicillin belongs to the β-lactam class of antibiotics. Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan. Peptidoglycan is a critical component of the bacterial cell wall. By disrupting cell wall synthesis, penicillin leads to cell lysis and bacterial death, making it a bactericidal agent.
Experimental Protocols
The pioneering studies that established the efficacy of this compound and penicillin are cornerstones of pharmacological research. The methodologies, though rudimentary by modern standards, were rigorous for their time.
Domagk's Murine Model of Streptococcal Sepsis (1932)
-
Objective: To assess the in vivo therapeutic effect of this compound Rubrum against a lethal Streptococcus pyogenes infection in mice.[1]
-
Animal Model: Mice.
-
Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.[1][10] A lethal dose was established through prior experimentation.
-
Procedure:
-
Endpoint: Survival was monitored over several days, with mortality being the primary endpoint.[1]
Florey and Chain's Murine Penicillin Protection Test (1940)
-
Objective: To determine the in vivo efficacy of a purified penicillin extract against a lethal bacterial infection in mice.[2][11]
-
Infectious Agent: A lethal dose of hemolytic streptococci (Streptococcus pyogenes).[2][12]
-
Procedure:
-
Endpoint: Survival was the primary outcome measure, observed over the following days.
Conclusion
The discoveries of this compound and penicillin were monumental achievements that irrevocably changed the landscape of medicine. This compound's development from the German dye industry demonstrated the potential of synthetic chemistry in creating life-saving drugs and established the principle of in vivo activation. Penicillin's journey from a chance laboratory observation to a mass-produced antibiotic highlighted the power of natural products and the necessity of multidisciplinary collaboration in drug development.
While this compound and its derivative sulfa drugs were revolutionary, penicillin's broader spectrum of activity and bactericidal nature ultimately led to its wider adoption and the subsequent "golden age" of antibiotics.[13] The comparative analysis of their early efficacy not only provides a historical perspective but also offers enduring lessons in drug discovery, from the importance of appropriate screening models to the challenges of purification and supply. These foundational stories continue to inspire and inform the ongoing search for novel antimicrobial agents in an era of increasing antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]
- 3. Penicillin :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 4. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 5. forbes.com [forbes.com]
- 6. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of the antibacterial agent this compound [animalresearch.info]
- 11. The discovery of penicillin : the protection of mice against infection [animalresearch.info]
- 12. IB HL 6.3.A3 & NOS [mysciencesquad.weebly.com]
- 13. Medication - Wikipedia [en.wikipedia.org]
The Advent of a Prodrug: Unraveling the True Identity of Prontosil
A Comparative Analysis of Prontosil and its Active Metabolite, Sulfanilamide (B372717), Against Early Antibacterial Agents
The discovery of this compound in the 1930s marked a pivotal moment in medicine, heralding the dawn of the antibacterial era. Initially lauded as a "magic bullet," subsequent research revealed a fascinating biological mechanism: this compound itself was inert, a precursor that the body metabolized into the true antibacterial agent, sulfanilamide. This guide provides a detailed comparison of this compound and sulfanilamide, supported by the seminal experimental data that confirmed this compound's prodrug nature, and contrasts its performance with that of a key contemporary antibacterial agent, Salvarsan.
The Prodrug Hypothesis: In Vivo Efficacy vs. In Vitro Inertia
The initial puzzle surrounding this compound was its remarkable ability to cure bacterial infections in living organisms (in vivo), while showing no antibacterial effect in laboratory cultures (in vitro). This discrepancy led researchers to hypothesize that the drug was being converted into an active form within the body.
Key Experimental Evidence
Domagk's Pioneering In Vivo Studies (1935): Gerhard Domagk's groundbreaking experiments provided the first compelling evidence of this compound's efficacy. In a key study, mice were infected with a lethal dose of Streptococcus pyogenes. A treatment group received this compound, while a control group did not. The results were stark and unambiguous.
Tréfouëls' Elucidation of the Active Metabolite (1935): Working at the Pasteur Institute, Jacques and Thérèse Tréfouël, along with their colleagues, systematically investigated the metabolic fate of this compound. Their research led to the identification of para-aminobenzenesulfonamide, or sulfanilamide, as the active antibacterial agent. They demonstrated that sulfanilamide was effective both in vivo and, crucially, in vitro, where this compound was not.
Colebrook's Clinical Confirmation (1936): Leonard Colebrook's clinical trials in patients with puerperal sepsis, a life-threatening childbirth-related infection, provided critical human data. His work confirmed the dramatic life-saving potential of both this compound and sulfanilamide, solidifying their place in clinical practice.
Comparative Performance Data
The following tables summarize the key quantitative data from these foundational studies, illustrating the differential activity of this compound and sulfanilamide and comparing their efficacy and safety with the earlier antibacterial agent, Salvarsan.
| In Vivo Efficacy of this compound against Streptococcus pyogenes in Mice (Domagk, 1935) | |
| Group | Survival Rate |
| This compound-Treated | 100% (12/12 mice survived)[1] |
| Untreated Control | 0% (14/14 mice died)[1] |
| Clinical Efficacy in Puerperal Sepsis (Colebrook, 1936) | |
| Treatment Group | Mortality Rate |
| This compound/Sulfanilamide | 4.7% - 8%[2][3] |
| Pre-Sulfonamide Era | ~25%[2] |
| Comparative In Vitro Activity against Streptococcus pyogenes | |
| Compound | Antibacterial Activity |
| This compound | Inactive |
| Sulfanilamide | Active (Bacteriostatic) |
| Comparative Safety Profile | |
| Compound | Acute Toxicity (LD50 in Mice) |
| This compound | Relatively low toxicity |
| Sulfanilamide | Low toxicity |
| Salvarsan (Arsphenamine) | High toxicity (LD50: 12-13 mg/kg, subcutaneous)[4] |
Experimental Protocols
Domagk's Mouse Infection Model (1935):
-
Organism: Streptococcus pyogenes (virulent strain).
-
Animal Model: Mice.
-
Infection: Mice were injected with a lethal dose of the bacterial culture.
-
Treatment: A single dose of this compound was administered via a stomach tube one and a half hours after infection[1]. The exact dosage used in the initial publication is not specified, but subsequent experiments by others used doses in the range of 7.5 mg[2].
-
Observation: Survival of the mice was monitored over several days.
Tréfouëls' In Vitro and In Vivo Assays (1935):
-
In Vivo Testing: The protective effect of sulfanilamide was tested in mice and rabbits infected with Streptococcus, demonstrating its efficacy in a living organism.
Colebrook's Clinical Trials (1936):
-
Patient Population: Women suffering from puerperal fever caused by hemolytic streptococci.
-
Treatment Regimen: Patients were treated with either this compound or sulfanilamide. Dosages for severe cases were in the range of eight to twelve grams of sulfanilamide per day[2].
-
Outcome Measurement: The primary outcome was the mortality rate, which was compared to historical controls from the period before the availability of sulfonamides.
Visualizing the Prodrug Mechanism and Experimental Workflow
The following diagrams illustrate the metabolic activation of this compound and the logical flow of the key experiments that confirmed its prodrug nature.
Caption: Metabolic activation of this compound to its active form, sulfanilamide.
Caption: Workflow of experiments confirming this compound's prodrug nature.
Conclusion
The elucidation of this compound's prodrug nature was a landmark achievement in pharmacology. It not only provided a powerful new class of antibacterial agents—the sulfonamides—but also introduced the concept of metabolic activation of drugs, a principle that remains central to drug development today. The comparative data clearly demonstrates the superiority of the sulfonamides over earlier treatments like Salvarsan, both in terms of efficacy against specific bacterial infections and a significantly improved safety profile. The pioneering work of Domagk, the Tréfouëls, and Colebrook laid the foundation for the age of chemotherapy and saved countless lives.
References
- 1. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 4. Studies on the Mode of Action of Sulfanilamide in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Prontosil vs. Modern Antibiotics: A Comparative Analysis of Antibacterial Spectrums
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of Prontosil, the first commercially available antibacterial agent, with that of modern antibiotics. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound, a sulfonamide prodrug, marked a turning point in the treatment of bacterial infections. Its active metabolite, sulfanilamide (B372717), exhibits a relatively broad spectrum of activity against Gram-positive cocci. However, the advent of modern antibiotics, such as β-lactams and fluoroquinolones, has introduced agents with a significantly broader and more potent range of antibacterial activity. This guide will delve into a quantitative comparison of their antibacterial spectrums, detail the experimental protocols for such evaluations, and visualize the distinct mechanisms of action.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfanilamide (the active form of this compound) and representative modern antibiotics against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency.
| Bacterial Strain | Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| Gram-Positive | |||
| Streptococcus pyogenes | Sulfonamide | Sulfanilamide | >32[1] |
| β-Lactam | Penicillin | 0.016 - 0.094[2] | |
| β-Lactam | Amoxicillin | ≤ 0.25 | |
| Staphylococcus aureus | Sulfonamide | Sulfadiazine | 64 - 128[3] |
| β-Lactam | Penicillin | Varies greatly due to resistance | |
| Fluoroquinolone | Ciprofloxacin | 0.6[4] | |
| Gram-Negative | |||
| Escherichia coli | Sulfonamide | Sulfadiazine | 125[3] |
| β-Lactam | Ampicillin | Varies greatly due to resistance | |
| Fluoroquinolone | Ciprofloxacin | 0.013 - 0.08[4] | |
| Pseudomonas aeruginosa | Sulfonamide | Sulfanilamide | Generally resistant |
| β-Lactam | Piperacillin | <16 | |
| Fluoroquinolone | Ciprofloxacin | 0.15[4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
The data presented in the table is typically determined using the broth microdilution method, a standardized protocol for assessing the in vitro activity of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.
-
Bacterial Culture: A pure culture of the test bacterium is grown in an appropriate broth medium to a standardized density (typically ~5×10^5 CFU/mL).
-
Growth Medium: Mueller-Hinton broth is commonly used for routine susceptibility testing of non-fastidious bacteria.
2. Assay Procedure:
-
Serial Dilutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (typically 18-24 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Mandatory Visualization
Mechanism of Action: this compound (Sulfonamides)
This compound itself is inactive in vitro. In vivo, it is metabolized into its active form, sulfanilamide. Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for the synthesis of folic acid. Folic acid is a crucial precursor for the synthesis of nucleic acids and amino acids in bacteria. Humans are not affected as they obtain folic acid from their diet.
Mechanism of Action: Modern Antibiotics (β-Lactams)
β-lactam antibiotics, such as penicillin and its derivatives, inhibit the synthesis of the bacterial cell wall. They specifically target and irreversibly inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Conclusion
This compound was a groundbreaking discovery that ushered in the era of antibacterial chemotherapy.[5][6] Its active form, sulfanilamide, demonstrated efficacy against a range of Gram-positive bacteria.[5][7] However, the antibacterial spectrum of this compound is narrow when compared to many modern antibiotics.[8] Contemporary agents like β-lactams and fluoroquinolones offer a broader spectrum of activity, including efficacy against many Gram-negative bacteria, and generally exhibit greater potency as indicated by lower MIC values. The development of resistance to sulfonamides has also limited their clinical use.[5] This comparative analysis underscores the significant advancements in antibiotic drug development since the discovery of this compound, providing researchers with a historical and quantitative perspective on the evolution of antibacterial agents.
References
- 1. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Structure, Uses, Discovery & Importance in Biology [vedantu.com]
- 6. This compound|Sulfonamide Antibacterial for Research [benchchem.com]
- 7. publishing.rcseng.ac.uk [publishing.rcseng.ac.uk]
- 8. This compound - Wikipedia [en.wikipedia.org]
The Tale of Two Environments: Unraveling the Disparate Efficacy of Prontosil
A landmark in the history of medicine, the discovery of Prontosil heralded the dawn of the antibiotic age. However, its initial evaluation presented a perplexing paradox: potent antibacterial activity within a living organism (in vivo) yet complete inertness in a laboratory setting (in vitro). This guide delves into the scientific journey that unraveled this discrepancy, a journey that led to the foundational concept of prodrugs and a deeper understanding of metabolic activation.
The conundrum of this compound's dual nature was a pivotal moment in chemotherapy research. While Gerhard Domagk's pioneering in vivo experiments in the 1930s demonstrated its remarkable ability to cure otherwise fatal streptococcal infections in mice, subsequent in vitro tests consistently failed to show any direct antibacterial effect.[1] This stark contrast spurred further investigation, ultimately revealing that this compound itself is not the therapeutic agent. Instead, it serves as a precursor, or prodrug , which is metabolized within the body into its active form, sulfanilamide (B372717) .[1]
It was a team of researchers at the Pasteur Institute in France, led by Jacques and Thérèse Tréfouël, who in 1935 hypothesized and subsequently proved that this compound's azo bond (-N=N-) is cleaved in vivo to release the colorless and highly active sulfanilamide.[1] This metabolic conversion, primarily carried out by azoreductases in the liver and gut microbiota, is the key to its therapeutic action.[1] Sulfanilamide, being structurally similar to para-aminobenzoic acid (PABA), acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase, thus disrupting the essential folic acid synthesis pathway in bacteria and halting their growth and replication.[1]
Quantitative Comparison of this compound and Sulfanilamide Efficacy
The table below summarizes the differential activity of this compound and its active metabolite, sulfanilamide. The lack of specific historical Minimum Inhibitory Concentration (MIC) values for this compound reflects its consistent description as "inactive" in laboratory tests of that era.
| Compound | In Vitro Efficacy (against Streptococcus pyogenes) | In Vivo Efficacy (in murine streptococcal infection models) |
| This compound | Inactive | Highly Effective (prevents mortality) |
| Sulfanilamide | Active (Bacteriostatic) | Highly Effective (prevents mortality) |
Key Experimental Protocols
The discovery of this compound's mechanism of action was the result of meticulous and sequential experimental work. Below are the methodologies for the two key experiments that defined our understanding of its efficacy.
Domagk's In Vivo Efficacy Model
This experiment was crucial in demonstrating the therapeutic potential of this compound in a living organism.
-
Objective: To determine the in vivo efficacy of this compound in treating lethal systemic Streptococcus pyogenes infections in mice.
-
Animal Model: Mice.
-
Infectious Agent: A virulent strain of Streptococcus pyogenes.
-
Procedure:
-
A lethal dose of a Streptococcus pyogenes culture was administered to a cohort of mice, typically via intraperitoneal injection.
-
The infected mice were divided into a treatment group and a control group.
-
The treatment group received an oral or subcutaneous dose of this compound shortly after infection.
-
The control group received no treatment.
-
-
Observation and Endpoints: The primary endpoint was survival. The mice were monitored over several days, and mortality was recorded.
-
Results: The untreated control group uniformly succumbed to the infection, while the this compound-treated group showed a high survival rate.
Tréfouël's In Vitro and In Vivo Comparative Studies
This series of experiments at the Pasteur Institute was instrumental in identifying sulfanilamide as the active metabolite.
-
Objective: To identify the active component responsible for the in vivo antibacterial activity of this compound.
-
Methodology:
-
Hypothesis Formulation: The researchers hypothesized that this compound was metabolized in vivo into a simpler, active compound.
-
Chemical Synthesis and Screening: A series of compounds structurally related to this compound were synthesized and screened for their antibacterial activity. This included sulfanilamide.
-
In Vitro Testing: The synthesized compounds, including this compound and sulfanilamide, were tested for their ability to inhibit the growth of Streptococcus pyogenes in culture media.
-
In Vivo Testing: The compounds that showed in vitro activity, as well as this compound, were tested for their efficacy in protecting mice against lethal streptococcal infections, following a protocol similar to Domagk's.
-
Chemical Analysis: Body fluids (e.g., urine) of animals treated with this compound were analyzed to detect the presence of the suspected active metabolite.
-
-
Results: Sulfanilamide was found to be active both in vitro and in vivo, mirroring the in vivo efficacy of this compound. This compound remained inactive in vitro. Chemical analysis of the urine of this compound-treated animals confirmed the presence of sulfanilamide.
Visualizing the Mechanism and Discovery
The following diagrams illustrate the metabolic pathway of this compound and the logical workflow of the key experiments that elucidated its function.
Caption: Metabolic pathway of this compound activation.
Caption: Logical flow of the discovery process.
References
Historical Toxicity Profile of Prontosil: A Comparative Analysis
A retrospective examination of early experimental data reveals the toxicity profile of Prontosil, the first commercially available sulfonamide, in comparison to its active metabolite, sulfanilamide. While historical records confirm this compound's relatively low toxicity, a direct quantitative comparison with sulfanilamide from the era is challenging due to the nascent stages of toxicological science in the 1930s.
This compound, a revolutionary antibacterial agent of its time, was widely regarded for its therapeutic benefits against streptococcal infections. Historical accounts and early scientific publications consistently describe this compound as having "low toxicity."[1][2] This characteristic was a significant factor in its rapid adoption in clinical practice. The primary toxicity concern that emerged during this period was not with this compound or sulfanilamide itself, but with a liquid formulation of sulfanilamide known as "Elixir Sulfanilamide." In 1937, this preparation led to over 100 deaths due to the use of the toxic solvent diethylene glycol, a tragedy that spurred the passage of the 1938 Food, Drug, and Cosmetic Act in the United States.[3][4][5][6]
Comparative Toxicity Data
Direct, side-by-side quantitative toxicity data for this compound and sulfanilamide from the 1930s and 1940s is scarce in readily available literature. However, a modern Safety Data Sheet for sulfanilamide provides an oral LD50 (lethal dose, 50%) in rats of 3900 mg/kg, offering a contemporary benchmark for its acute toxicity. Historical studies, such as those conducted by Leonard Colebrook in 1936 and 1937, focused primarily on the therapeutic efficacy of this compound and sulfanilamide in treating puerperal fever.[7][8][9] While these studies noted the clinical effectiveness of both compounds, they did not provide the detailed, quantitative toxicological data, such as LD50 values, that are standard in modern drug development. Colebrook's observations did suggest that sulfanilamide might act more slowly than this compound in patients, though it was effective in reducing fever.[8]
| Compound | Animal Model | Route of Administration | LD50 | Source Era |
| Sulfanilamide | Rat | Oral | 3900 mg/kg | Modern Data |
| This compound | Mouse | Oral | Not specified in historical efficacy studies, but all treated mice survived lethal bacterial doses. | Historical (1930s) |
Historical Experimental Protocols
The 1930s marked the early stages of standardized toxicity testing. The primary method for assessing acute toxicity was the determination of the LD50, a concept introduced by J.W. Trevan in 1927.[2]
Typical Acute Toxicity Protocol (circa 1930s):
-
Animal Model: Mice or rats were commonly used.
-
Dosing: The test substance was administered, often orally, in a series of ascending doses to different groups of animals.
-
Observation: The animals were observed for a set period, typically several days to two weeks, for signs of toxicity and mortality.
-
Endpoint: The primary endpoint was the dose that resulted in the death of 50% of the animals in a group.
-
Group Size: Early protocols could involve a substantial number of animals to establish a statistically significant result.
Gerhard Domagk's initial experiments with this compound in 1932, for instance, involved treating mice infected with a lethal dose of streptococci. In these studies, all the mice that received this compound survived, while the untreated control group perished, demonstrating the drug's efficacy and apparent lack of acute toxicity at therapeutic doses.[8]
Metabolic Activation of this compound
A key aspect of this compound's pharmacology is that it is a prodrug. It is metabolically converted in the body to the active antibacterial agent, sulfanilamide. This biotransformation is a crucial step in its mechanism of action.
The metabolic process involves the reductive cleavage of the azo bond (-N=N-) in the this compound molecule. This reaction is primarily carried out by azoreductase enzymes present in the gut microbiota and the liver. The cleavage results in the formation of sulfanilamide, the therapeutically active component, and triaminobenzene, an inactive metabolite.
Conclusion
Based on historical data, this compound was considered a substance of low toxicity. The most significant toxicity event associated with early sulfonamides was due to a manufacturing solvent and not the active drug itself. While precise, comparative quantitative toxicity data from the 1930s is limited, the available information underscores the perceived safety of this compound at the time, which, coupled with its groundbreaking efficacy, solidified its place in medical history. The understanding of its metabolic activation to sulfanilamide was a critical discovery, paving the way for the development of a vast new class of antimicrobial drugs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | Sulfanilamide, Antibacterial, Antiseptic | Britannica [britannica.com]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 5. Sulfanilamide - MOTM July 2011 - HTML-only version [chm.bris.ac.uk]
- 6. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nber.org [nber.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Dawn of an Era: A Comparative Analysis of Prontosil and Modern Sulfa Drugs' Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanism of action of the first sulfonamide, Prontosil, in comparison to its more modern derivatives. This document provides a detailed analysis supported by quantitative data, experimental protocols, and visual workflows to elucidate the foundational principles of this critical class of antibacterial agents.
The discovery of this compound in the 1930s marked a turning point in medicine, heralding the age of antibacterial chemotherapy.[1] Initially observed to be remarkably effective against bacterial infections in vivo but inert in vitro, this compound's unique mechanism as a prodrug was a pivotal discovery in pharmacology.[2] This guide delves into the mechanism of this compound's action and compares its active metabolite, sulfanilamide, with other widely used sulfa drugs, providing valuable insights for researchers in antimicrobial drug development.
The Prodrug Principle: this compound's Activation
This compound, a red azo dye, is not inherently antibacterial.[3] Its therapeutic effect is realized only after it undergoes metabolic activation within the body.[3] Azoreductase enzymes, present in the liver and gut microbiota, cleave the azo bond of the this compound molecule.[4] This cleavage releases the pharmacologically active agent, sulfanilamide, which is the true antibacterial component.[3] This biotransformation explains the initial perplexing observation of its efficacy in living organisms versus its inactivity in laboratory cultures.[2]
Caption: Metabolic activation of this compound to its active form, sulfanilamide.
The Common Battlefield: Inhibition of Folic Acid Synthesis
All sulfa drugs, including the active form of this compound (sulfanilamide), share a common mechanism of action: the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleic acids and certain amino acids in bacteria.[1]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4] By mimicking PABA, sulfa drugs bind to the active site of the DHPS enzyme, thereby blocking the synthesis of dihydrofolic acid and ultimately halting bacterial growth and replication.[6] This bacteriostatic action is selective for bacteria as human cells do not synthesize their own folic acid but acquire it from their diet.[1]
Caption: The mechanism of action of sulfa drugs via competitive inhibition of DHPS.
Comparative Antibacterial Activity
While all sulfa drugs operate through the same fundamental mechanism, variations in their chemical structure can influence their potency, pharmacokinetic properties, and spectrum of activity. Generally, derivatives of sulfanilamide, such as sulfadiazine (B1682646) and sulfamethoxazole (B1682508), have been shown to be more active than the parent compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulfanilamide, sulfadiazine, and sulfamethoxazole against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. It is important to note that these values are compiled from various studies and may reflect inter-laboratory variations in experimental conditions.
| Drug | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Sulfanilamide | 32 - >512[7][8] | >100[7] |
| Sulfadiazine | 64 - 128[5] | 31.25[5] |
| Sulfamethoxazole | 16 - >1000[5] | 8 - 512[5] |
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's in vitro activity and is defined as the lowest concentration of the drug that prevents the visible growth of a bacterium.[9] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9]
Broth Microdilution Method (According to CLSI/EUCAST Guidelines)
Caption: Experimental workflow for the broth microdilution method to determine MIC.
1. Preparation of Antimicrobial Dilutions:
-
A stock solution of the sulfonamide derivative is prepared.
-
Serial twofold dilutions of the drug are made in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton broth (MHII).[6][9]
2. Inoculum Preparation:
-
A standardized suspension of the test bacterium is prepared from a fresh culture.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6] This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[10]
3. Inoculation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.[6]
4. Incubation:
5. Result Interpretation:
-
After incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[10] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.[11]
Conclusion
The discovery of this compound and the subsequent elucidation of its mechanism of action laid the groundwork for the development of a vast arsenal (B13267) of sulfonamide drugs. While all share the common feature of inhibiting bacterial folic acid synthesis, their efficacy varies. The continued study of these foundational antimicrobials, utilizing standardized methods such as broth microdilution, provides valuable insights into structure-activity relationships and the ongoing challenge of antimicrobial resistance. This understanding is crucial for the development of new and more effective therapeutic agents.
References
- 1. hekint.org [hekint.org]
- 2. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of Analytical Methods for Prontosil Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of analytical methods for the quantification of Prontosil, a foundational sulfonamide antibacterial agent. The performance of High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are evaluated based on key validation parameters as defined by the International Conference on Harmonisation (ICH) guidelines.
Comparison of Analytical Method Performance for this compound Quantification
The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for HPLC, UV-Vis, and LC-MS/MS methods used for the quantification of sulfonamides, providing a benchmark for the validation of a this compound-specific assay.
| Validation Parameter | HPLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | High | Moderate to Low | Very High |
| Linearity (R²) typical | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | < 2% | < 5% | < 1-2% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | pg/mL to fg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range | pg/mL to fg/mL range |
| Robustness | Good | Moderate | Good |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the fundamental experimental protocols for each of the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceutical compounds.
Sample Preparation:
-
Accurately weigh and dissolve a this compound standard or sample in a suitable diluent (e.g., methanol, acetonitrile (B52724), or a mixture with water).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: Typically 10-20 µL.
UV-Visible Spectrophotometry
This technique is often employed for its simplicity and cost-effectiveness, particularly for the analysis of bulk drug substances.
Sample Preparation:
-
Prepare a stock solution of this compound in a solvent in which it is freely soluble and stable.
-
From the stock solution, prepare a series of dilutions to establish a calibration curve.
Measurement:
-
Record the absorbance of the blank (solvent), standard solutions, and sample solutions at the wavelength of maximum absorbance (λmax) of this compound.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
Sample Preparation:
-
For biological samples (e.g., plasma, urine), a sample clean-up step is necessary. This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
An internal standard is typically added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery.
-
The final extract is evaporated and reconstituted in the mobile phase.
LC-MS/MS Conditions:
-
LC System: Similar to HPLC, a reversed-phase separation is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is selected based on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Visualizing the Analytical Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow for analytical method validation and a typical signaling pathway that might be studied in relation to this compound's mechanism of action.
Caption: General workflow for analytical method validation.
Caption: Simplified pathway of this compound's mechanism of action.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prontosil
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment extends beyond groundbreaking discoveries to the meticulous management of chemical waste. The proper disposal of compounds like Prontosil, an early-generation sulfonamide antibacterial drug, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical handling of this compound waste, reinforcing our commitment to being your trusted partner in laboratory safety.
Understanding this compound Waste
This compound, or p-[(2,4-diaminophenyl)azo]benzenesulphonamide, and its related materials should be treated as hazardous chemical waste. While specific regulations may vary by institution and location, the following procedures, based on general hazardous waste guidelines, provide a framework for its safe disposal.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
The first crucial step is to correctly identify and segregate this compound waste. This includes:
-
Unused or expired this compound: The pure chemical compound.
-
Contaminated Labware: Items such as gloves, bench paper, pipette tips, and empty containers that have come into contact with this compound.[1]
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound.
-
Aqueous Solutions: Liquid waste containing dissolved this compound.
It is imperative to segregate these waste streams to ensure proper handling and disposal. Never mix this compound waste with non-hazardous trash or other incompatible chemical waste.
2. Containerization:
Proper containment is essential to prevent leaks and spills.
-
Solid Waste: Dispose of solid this compound in its original manufacturer's container if possible.[1] If not, use a clearly labeled, sealable, and chemically compatible container. For contaminated labware like gloves and wipes, double-bag the waste in clear plastic bags.[1]
-
Sharps: All sharps must be placed in a designated, puncture-resistant sharps container.[1]
-
Liquid Waste: Collect aqueous this compound waste in a leak-proof, screw-cap container. Do not use corks or parafilm as a primary seal.[1] The container must be chemically compatible with the waste.
All containers should be kept closed except when adding waste.[1] It is also best practice to use secondary containment, such as a larger, chemically resistant bin, to house waste containers.[1]
3. Labeling:
Every waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "p-[(2,4-diaminophenyl)azo]benzenesulphonamide"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
4. Storage:
Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible chemicals are not stored together.[2]
5. Disposal:
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[1] Do not pour this compound solutions down the drain or dispose of solid this compound in the regular trash.[3] EH&S professionals are trained to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
Quantitative Disposal Guidelines
The following table summarizes the key disposal parameters for different forms of this compound waste, based on general laboratory safety guidelines.
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid this compound | Original or compatible, sealed container | Hazardous Waste, Chemical Name, Quantity, Date | EH&S Pickup |
| Contaminated Labware | Double-bagged, clear plastic bags | Hazardous Waste, "this compound Contaminated Debris" | EH&S Pickup |
| Contaminated Sharps | Puncture-resistant sharps container | Biohazard/Sharps Symbol, "this compound Contaminated" | EH&S Pickup |
| Aqueous this compound Waste | Leak-proof, screw-cap container with secondary containment | Hazardous Waste, Chemical Name, Concentration | EH&S Pickup |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in compliance with established safety guidelines. Always consult your institution's specific policies and the Safety Data Sheet (SDS) for this compound for any additional handling and disposal information.
References
Essential Safety and Logistical Information for Handling Prontosil
This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Prontosil in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound. While no official Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA or NIOSH, this compound should be handled as a potent compound in a controlled laboratory setting.
| Property | Data |
| Chemical Name | 4-[(2,4-Diaminophenyl)azo]benzenesulfonamide |
| CAS Number | 103-12-8[1] |
| Molecular Formula | C₁₂H₁₃N₅O₂S[1] |
| Molecular Weight | 291.33 g/mol [1] |
| Appearance | Dark red crystalline powder |
| Melting Point | 249.5 °C[2] |
| Occupational Exposure Limit (OEL) | No specific OEL established. Handle as a potent compound with an OEL ≤ 10 µg/m³ as an eight-hour time-weighted average, requiring containment and specialized handling procedures.[3] |
Operational Plans: Handling and Experimental Protocols
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe laboratory environment. These protocols cover the entire workflow from initial handling of the powdered compound to the disposal of waste.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Specification |
| Hand Protection | Double Gloving: Wear two pairs of powder-free nitrile gloves.[4] Nitrile offers good resistance to a range of chemicals, including weak acids and organic solvents.[2][3] The outer glove should be placed over the gown cuff. Change the outer glove immediately if contaminated and both gloves at least every 30-60 minutes.[4] |
| Body Protection | A disposable, low-permeability solid-front gown with long sleeves and tight-fitting knit cuffs is required. Ensure the gown closes in the back to prevent frontal exposure. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side shields. If there is a risk of splashing, a full-face shield must be worn in addition to safety goggles. |
| Respiratory Protection | When handling this compound powder outside of a containment system (e.g., ventilated balance enclosure), a fit-tested NIOSH-certified N95 or higher-rated respirator is required to prevent inhalation of airborne particles.[5] |
Experimental Workflow: Weighing and Stock Solution Preparation
This protocol outlines the safe procedure for weighing this compound powder and preparing a stock solution for experimental use.
Engineering Controls:
-
All manipulations of this compound powder must be performed within a certified chemical fume hood or a ventilated balance enclosure (VBE) to minimize inhalation exposure.[3][6]
Procedure:
-
Preparation of Work Area:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with disposable, absorbent bench paper.[6]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortex mixer) inside the fume hood before starting.
-
-
Weighing this compound Powder:
-
Place an analytical balance inside the VBE or as close as possible to the fume hood.[6]
-
Tare a pre-labeled, sealable container (e.g., a 1.5 mL microcentrifuge tube or a glass vial) on the balance.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder from the stock container to the tared container using a dedicated spatula.[6]
-
Keep the stock container and the tared container sealed as much as possible during the process to prevent dust generation.[6]
-
Seal the container with the weighed powder before removing it from the fume hood to re-weigh on the external balance. Repeat until the target weight is achieved.[6]
-
-
Preparing a Stock Solution (Example: 10 mM in DMSO):
-
Perform all liquid handling inside the chemical fume hood.
-
To the sealed container with the weighed this compound, add the appropriate volume of solvent (e.g., Dimethyl Sulfoxide - DMSO) using a calibrated pipette.
-
Seal the container tightly and vortex until the this compound is completely dissolved.
-
Wrap the container in aluminum foil, as sulfonamide solutions can be light-sensitive.[7]
-
Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C for long-term use.[2]
-
Decontamination and Spill Cleanup
-
Routine Decontamination: After each use, wipe down the designated work area, balance, and any equipment with a 70% ethanol (B145695) solution followed by distilled water.[8] Dispose of all wipes as hazardous chemical waste.
-
Spill Management:
-
Alert personnel in the immediate area.
-
If the spill is outside of a fume hood, evacuate the area and prevent re-entry.
-
Wear the full PPE described in Section 1.
-
For small powder spills within a fume hood, gently cover the spill with absorbent pads and then wet them with a 70% ethanol solution to prevent aerosolization.
-
Carefully collect all contaminated materials using forceps and place them into a sealed, labeled hazardous waste bag.
-
Clean the spill area with a detergent solution, followed by 70% ethanol, and finally water.
-
Disposal Plans
All waste generated from handling this compound must be treated as hazardous chemical waste. Never dispose of this compound powder or solutions down the drain.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, gowns, bench paper, weigh boats, and pipette tips. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Includes unused stock solutions and experimental media containing this compound. Collect in a designated, leak-proof, and clearly labeled hazardous chemical waste container.[9] Do not mix with other waste streams unless compatibility has been verified. |
| "Sharps" Waste | Includes contaminated needles and serological pipettes. Dispose of immediately into a designated, puncture-resistant sharps container for chemical waste. |
| Empty this compound Containers | Triple-rinse the empty container with a suitable solvent (e.g., ethanol or DMSO). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling or trash, per institutional policy). |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to their specific guidelines.[9]
Mandatory Visualization
Metabolic Activation of this compound
This compound itself is a prodrug, meaning it is inactive in vitro. Its antibacterial properties are only observed in vivo after it is metabolized by azoreductase enzymes, primarily found in the liver and gut microbiota.[6] This enzymatic reaction cleaves the azo bond, releasing the active antimicrobial agent, sulfanilamide.
Caption: In vivo conversion of the prodrug this compound to its active form, sulfanilamide.
References
- 1. researchgate.net [researchgate.net]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. ecetoc.org [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
